molecular formula C8H9NO3 B1313659 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 253870-02-9

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B1313659
CAS No.: 253870-02-9
M. Wt: 167.16 g/mol
InChI Key: YCIHQDVIAISDPS-UHFFFAOYSA-N
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Description

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHQDVIAISDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454191
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253870-02-9
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253870-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyrrole core with both a formyl and a carboxylic acid group, makes it a versatile building block for more complex molecules. Most notably, it is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and its role in the context of drug development.

Core Properties and Data

The chemical structure and properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Chemical and Physical Properties

The fundamental chemical and physical properties are presented in Table 1. The compound typically appears as a beige or yellow-brown crystalline powder.[1][3] It exhibits limited solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compoundPubChem
Synonyms Sunitinib Intermediate, 2,4-dimethyl-5-formylpyrrole-3-carboxylic acid[1][4]
CAS Number 253870-02-9[2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Beige or yellow-brown crystalline powder[1][3]
Melting Point 283 °C[1]
Boiling Point 374.9 ± 42.0 °C (Predicted)ChemicalBook
Solubility Slightly soluble in water; Soluble in DMSO, methanol, aqueous base[1]
pKa 5.56 ± 0.50 (Predicted)[1]
Spectroscopic Data

While this compound is a critical intermediate, detailed experimental spectroscopic data is not widely published in readily available literature. For reference and characterization purposes, Table 2 includes data for its immediate precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9), which is often characterized en route to the final product.

Table 2: Spectroscopic and Analytical Data for Precursor (Ethyl Ester)

PropertyData for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateSource(s)
Molecular Formula C₁₀H₁₃NO₃[5][6]
Molecular Weight 195.21 g/mol [5][6]
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
Mass Spectrometry Data not explicitly detailed in search results.
Crystal Structure Monoclinic, Space Group P2₁/c[7]

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and a representative biological assay relevant to its application are provided below.

Synthesis via Hydrolysis

The most common and well-documented method for synthesizing this compound is through the basic hydrolysis of its ethyl ester precursor.[2][3]

Objective: To produce this compound from its ethyl ester.

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent, e.g., 19.4 g, 100 mmol)

  • Methanol (e.g., 100 mL)

  • Water (e.g., 400 mL)

  • 5N Potassium Hydroxide (KOH) solution (e.g., 200 mL)

  • 5N Hydrochloric Acid (HCl) solution

  • Distilled water (for washing)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum oven

Methodology:

  • Dissolution: In a suitable reaction flask, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of methanol and water.[3]

  • Hydrolysis: Begin stirring the solution and slowly add the 5N KOH solution.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours with continuous stirring.[3]

  • Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 3 by slowly adding 5N HCl solution.[3] A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid thoroughly with distilled water to remove any residual salts.[3]

  • Drying: Dry the final product, 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid, in a vacuum oven to yield a yellow-brown solid.[3] A typical yield for this procedure is around 94%.[3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ethyl Ester in Methanol/Water add_base Slowly Add 5N KOH Solution start->add_base reflux Heat to Reflux (3 hours) add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify to pH 3 with 5N HCl cool->acidify filtrate Collect Precipitate (Vacuum Filtration) acidify->filtrate wash Wash Solid with Distilled Water filtrate->wash dry Dry in Vacuum Oven wash->dry end_product Final Product: 5-formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid dry->end_product

Synthesis Workflow for this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)

Given that the title compound is a key precursor to the VEGFR-2 inhibitor Sunitinib, a representative protocol for evaluating the inhibitory activity of compounds against the VEGFR-2 kinase is highly relevant. This protocol is based on luminescence, measuring ATP consumption during the kinase reaction.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP solution (e.g., 500 µM)

  • Test compound (dissolved in DMSO)

  • Luminescence-based assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

  • Solid white 96-well assay plates

  • Luminometer plate reader

Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the stock solution. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the kinase substrate. Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.

  • Assay Setup: To a 96-well plate, add the Master Mix to all wells. Add the diluted test compound to the "Test Inhibitor" wells. Add buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Initiate Reaction: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 45 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence assay kit according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and a second to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. A higher signal corresponds to more ATP remaining, indicating greater kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Biological Context and Signaling

The primary significance of this compound lies in its role as a precursor to Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).

Role as a Sunitinib Intermediate

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The synthesis of Sunitinib involves coupling this compound with other chemical moieties to form the final active pharmaceutical ingredient. Therefore, the purity and availability of this pyrrole derivative are critical for pharmaceutical manufacturing.[2]

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis—the formation of new blood vessels. In many tumors, this pathway is overactive, promoting the growth of blood vessels that supply the tumor with nutrients and oxygen. Sunitinib exerts its anti-cancer effect by inhibiting the kinase activity of VEGFR-2, thereby blocking downstream signaling.

Mechanism:

  • Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2.

  • Receptor Dimerization & Autophosphorylation: This binding causes two VEGFR-2 receptors to form a dimer, which activates their intracellular kinase domains. The domains then phosphorylate each other on specific tyrosine residues.

  • Downstream Signaling: The phosphorylated sites act as docking stations for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways.

  • Cellular Response: These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, leading to angiogenesis.

Sunitinib functions by competing with ATP for the binding site within the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream cascade.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_pathways Downstream Pathways cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active Dimer) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg activates PI3K PI3K P_VEGFR2->PI3K activates Sunitinib Sunitinib (Inhibitor) Sunitinib->P_VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK (ERK) PKC->MAPK mTOR mTOR AKT->mTOR Migration Migration AKT->Migration Proliferation Proliferation MAPK->Proliferation Survival Survival mTOR->Survival

Inhibition of the VEGFR-2 Signaling Pathway by Sunitinib.

References

A Comprehensive Technical Guide to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1][2] This document details the compound's properties, provides experimental protocols for its synthesis, and presents its spectroscopic data.

Core Physicochemical Characteristics

This compound is a beige crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [1][3]
Melting Point 283 °C[1]
Boiling Point (Predicted) 374.9 ± 42.0 °C at 760 mmHg
pKa (Predicted) 5.56 ± 0.50[1]
Solubility Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[1]
CAS Number 253870-02-9[1][3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the hydrolysis of its ethyl ester precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

A common method for the formylation of the pyrrole ring is the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring to form the Vilsmeier reagent.

  • Gradually add 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for a specified period.

  • Cool the reaction mixture and quench by carefully adding it to ice water.

  • Neutralize the mixture with a base, such as sodium or potassium hydroxide, to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Hydrolysis to this compound

Experimental Protocol:

  • Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (e.g., 19.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (400 mL).[4]

  • Slowly add a 5N potassium hydroxide (KOH) solution (200 mL) to the mixture while stirring.[4]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[4]

  • After reflux, cool the mixture to room temperature.[4]

  • Acidify the solution to a pH of 3 using a 5N hydrochloric acid (HCl) solution, which will cause the product to precipitate.[4]

  • Collect the solid precipitate by filtration.[4]

  • Wash the collected solid with distilled water and dry it under a vacuum to obtain this compound.[4] A yield of 94% has been reported for this procedure.[4]

Role in Sunitinib Synthesis

This compound is a crucial building block in the multi-step synthesis of Sunitinib. The following diagram illustrates the logical workflow of this synthesis, highlighting the position of the title compound.

Sunitinib_Synthesis A Ethyl Acetoacetate + 2-Bromopropanal + Ammonia B Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate A->B Hantzsch Pyrrole Synthesis C Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate B->C Vilsmeier-Haack Formylation D 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid C->D Hydrolysis E N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide D->E Amidation G Sunitinib E->G Condensation F 5-Fluoroindolin-2-one F->G

Synthesis of Sunitinib from key precursors.

Spectroscopic Data

Spectroscopic Data Description
¹H NMR Expected signals would include singlets for the two methyl groups, a singlet for the formyl proton, a broad singlet for the N-H proton of the pyrrole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts for the methyl groups would be in the upfield region, while the formyl and carboxylic acid protons would be significantly downfield.
¹³C NMR Expected signals would include those for the two methyl carbons, the pyrrole ring carbons, the formyl carbonyl carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbons would appear at the most downfield chemical shifts.
IR Spectroscopy Characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring (around 3300 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the formyl group (around 1650-1680 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).
Mass Spectrometry The nominal mass of the compound is 167 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 167.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate hydrolysis Alkaline Hydrolysis (KOH, MeOH/H₂O, Reflux) start->hydrolysis acidification Acidification (HCl to pH 3) hydrolysis->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration precipitation->filtration washing Washing with Distilled Water filtration->washing drying Drying under Vacuum washing->drying end Final Product: 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid drying->end

General workflow for synthesis and purification.

References

Elucidation of the Molecular Architecture: A Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors such as Sunitinib.[1] This document details the spectroscopic data, experimental protocols for its synthesis, and its relevance in therapeutic signaling pathways.

Molecular Structure and Properties

This compound (CAS No: 253870-02-9) is a pyrrole derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[2] The molecule features a central pyrrole ring substituted with two methyl groups at positions 2 and 4, a carboxylic acid group at position 3, and a formyl (aldehyde) group at position 5. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [2]
CAS Number 253870-02-9[2]
IUPAC Name This compound[2]
Appearance Yellow-brown solid

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted using computational software (e.g., ChemDraw) and are intended to provide expected chemical shifts and multiplicities. Actual experimental values may vary slightly.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~11.5Singlet (broad)1H-NH
~9.5Singlet1H-CHO
~2.4Singlet3H2-CH₃
~2.2Singlet3H4-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~185-CHO
~165-COOH
~140C5
~135C2
~125C4
~115C3
~122-CH₃
~104-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the principal functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

Frequency Range (cm⁻¹)Vibration ModeFunctional Group
3200-3400N-H StretchPyrrole N-H
2500-3300 (broad)O-H StretchCarboxylic Acid O-H
~1700C=O StretchCarboxylic Acid C=O
~1650C=O StretchAldehyde C=O
~2820, ~2720C-H StretchAldehyde C-H (Fermi doublet)
~1550N-H BendPyrrole N-H
~2950-2850C-H StretchMethyl C-H
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
167[M]⁺ (Molecular Ion)
150[M-OH]⁺
122[M-COOH]⁺
138[M-CHO]⁺

Experimental Protocols

The primary synthetic route to this compound is through the hydrolysis of its corresponding ethyl ester.

Synthesis via Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure outlines a common laboratory-scale synthesis.

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 5N

  • Distilled water

Procedure:

  • Dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

  • Slowly add a 5N solution of potassium hydroxide to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the mixture to a pH of 3 by the slow addition of 5N HCl. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with distilled water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound as a yellow-brown solid.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the biological context of this molecule as a precursor to a tyrosine kinase inhibitor.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis start Synthesis of This compound purification Purification (Recrystallization/Chromatography) start->purification phys_char Physical Characterization (Melting Point, Appearance) purification->phys_char nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation phys_char->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for Structure Elucidation.

As a key intermediate in the synthesis of Sunitinib, this compound contributes to the formation of a potent inhibitor of several receptor tyrosine kinases (RTKs). The diagram below illustrates the general mechanism of action of Sunitinib.

sunitinib_pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes sunitinib Sunitinib (Synthesized from the title compound) vegfr VEGFRs sunitinib->vegfr Inhibits pdgfr PDGFRs sunitinib->pdgfr Inhibits kit c-KIT sunitinib->kit Inhibits flt3 FLT3 sunitinib->flt3 Inhibits apoptosis Induction of Apoptosis sunitinib->apoptosis Promotes ras_mapk RAS/MAPK Pathway vegfr->ras_mapk pi3k_akt PI3K/AKT Pathway vegfr->pi3k_akt pdgfr->ras_mapk pdgfr->pi3k_akt kit->ras_mapk kit->pi3k_akt flt3->ras_mapk flt3->pi3k_akt proliferation Decreased Cell Proliferation ras_mapk->proliferation angiogenesis Inhibition of Angiogenesis pi3k_akt->angiogenesis

Sunitinib's Mechanism of Action.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and spectroscopic analysis. Its well-defined structure, confirmed by predictive and comparative spectral data, underscores its importance as a high-purity intermediate for the pharmaceutical industry. Understanding its molecular architecture is crucial for the consistent and efficient synthesis of life-saving therapeutics that target critical signaling pathways in oncology.

References

An In-depth Technical Guide to the Synthesis and Properties of Sunitinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis, physicochemical properties, and experimental protocols for the key intermediates of Sunitinib. Sunitinib (marketed as Sutent®) is a pivotal oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] A robust and efficient synthesis of its core molecular structure is critical for pharmaceutical production, relying on the high-purity preparation of its key intermediates.

I. Core Synthetic Pathway Overview

The most prevalent and industrially viable synthesis of Sunitinib involves a convergent approach, culminating in a Knoevenagel condensation reaction. This strategy hinges on the separate synthesis of two primary heterocyclic intermediates: a substituted oxindole and a functionalized pyrrole. These are then coupled and subsequently amidated to yield the final active pharmaceutical ingredient (API).

G Start Starting Materials (e.g., 2,4-difluoronitrobenzene, ethyl acetoacetate) Int1 Intermediate 1: 5-Fluoro-2-indolinone Start->Int1 Multistep Synthesis Int2_precursor Pyrrole Ester Precursor Start->Int2_precursor Cyclization/ Hydrolysis Sunitinib Sunitinib Int1->Sunitinib Knoevenagel Condensation Int2 Intermediate 2: 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic Acid Int2_precursor->Int2 Decarboxylation & Formylation Int3 Intermediate 3: Pyrrole Carboxamide Int2->Int3 Amidation Int3->Sunitinib Amine N,N-diethylethylenediamine Amine->Int3

Caption: General synthetic workflow for Sunitinib production.

II. Key Intermediate 1: 5-Fluoro-2-indolinone

5-Fluoro-2-indolinone, also known as 5-fluorooxindole, constitutes the indolinone core of the Sunitinib molecule. Its efficient synthesis is a cornerstone of the overall process.[3]

Synthesis of 5-Fluoro-2-indolinone

Multiple synthetic routes have been reported, often starting from 2,4-difluoronitrobenzene.[3][4] A common method involves reaction with a malonic ester followed by reductive cyclization.

Experimental Protocol: Synthesis via Reductive Cyclization [4][5]

  • Step 1: Nucleophilic Substitution.

    • To a solution of sodium methoxide in methanol, slowly add dimethyl malonate at a controlled temperature (e.g., 5-10°C).

    • Gradually add 2,4-difluoronitrobenzene to the reaction mixture.

    • Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 40-50°C) to form 4-fluoro-2-(dimethyl malonate)nitrobenzene.[4]

  • Step 2: Reductive Cyclization.

    • The nitro-intermediate is dissolved in a suitable solvent like acetic acid.

    • Iron powder is added portion-wise as the reducing agent. The reaction is typically exothermic and may require cooling.

    • The mixture is heated to promote the reduction of the nitro group and subsequent intramolecular cyclization to form 3-methoxycarbonyl-5-fluoroindole-2-one.

  • Step 3: Hydrolysis and Decarboxylation.

    • The resulting ester is hydrolyzed using an acid (e.g., HCl) or base, followed by heating to induce decarboxylation.

    • This final step yields the target intermediate, 5-fluoroindole-2-one. The product is typically isolated by filtration after precipitation and washed to achieve high purity.[4]

Physicochemical Properties of 5-Fluoro-2-indolinone
PropertyValueReference(s)
Molecular Formula C₈H₆FNO[6]
Molecular Weight 151.14 g/mol [6]
Appearance White to off-white solid[7]
Melting Point 143-146 °C[6]
Solubility Soluble in organic solvents like ethanol and ethyl acetate.[6]

III. Key Intermediate 2: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This highly substituted pyrrole derivative provides the second major structural component of Sunitinib and is essential for the final condensation step.[8]

Synthesis of this compound

The synthesis typically begins with commercially available materials like ethyl acetoacetate.[9] A key improvement in modern syntheses is the use of a solvent-free decarboxylation step, which enhances efficiency and reduces waste.[9]

Experimental Protocol: Improved Synthesis [9][10]

  • Step 1: Knorr Pyrrole Synthesis.

    • Synthesize diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate via cyclization reactions starting from ethyl acetoacetate.[9]

  • Step 2: Selective Hydrolysis.

    • Selectively hydrolyze one of the ester groups using a base like potassium hydroxide to yield 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.[9]

  • Step 3: Solvent-Free Decarboxylation.

    • Heat the resulting carboxylic acid under vacuum (solvent-free) to induce decarboxylation, yielding ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This avoids the need for high-boiling-point solvents.[9]

  • Step 4: Vilsmeier-Haack Formylation.

    • Dissolve the crude product from the previous step in a solvent like dichloromethane (DCM).

    • Perform a Vilsmeier-Haack reaction using a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 5-position, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[9][11]

  • Step 5: Final Hydrolysis.

    • Hydrolyze the remaining ester group with a strong base (e.g., KOH in methanol/water) under reflux.[10]

    • Acidify the reaction mixture to precipitate the final product, this compound, which is then filtered, washed, and dried.[10]

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [8]
Appearance Beige or yellow-brown crystalline powder[8][10]
Melting Point ~283 °C[8]
Solubility Slightly soluble in water; soluble in DMSO, methanol, and aqueous bases.[8]
pKa 5.56 ± 0.50 (Predicted)[8]

IV. Final Assembly of Sunitinib

The final stage of the synthesis involves coupling the two key intermediates.

  • Amidation: The carboxylic acid group of the pyrrole intermediate is first activated and reacted with N,N-diethylethylenediamine to form the corresponding carboxamide intermediate.[12]

  • Knoevenagel Condensation: This carboxamide intermediate is then condensed with 5-fluoro-2-indolinone. The reaction is typically catalyzed by a weak base such as pyrrolidine in a suitable solvent like ethanol or methanol.[13] This step forms the crucial (Z)-isomer of the exocyclic double bond, yielding Sunitinib base.[12]

  • Salt Formation: The Sunitinib base is then reacted with L-malic acid to form the stable and pharmaceutically acceptable Sunitinib malate salt.[13][14]

V. Sunitinib's Mechanism of Action: Signaling Pathway Inhibition

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[][16] By blocking the ATP-binding site of these receptors, Sunitinib prevents their phosphorylation and activation, thereby disrupting downstream signaling cascades.

Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) [16]

  • Platelet-Derived Growth Factor Receptors (PDGFRs) [16]

  • Stem Cell Factor Receptor (KIT) [16]

  • FMS-like tyrosine kinase-3 (FLT3) [16]

  • RET proto-oncogene [16]

This multi-targeted inhibition blocks critical pathways like RAS/MAPK and PI3K/AKT, leading to reduced tumor vascularization, inhibition of cancer cell proliferation, and induction of apoptosis (programmed cell death).[][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, KIT, etc. RAS RAS/MAPK Pathway RTK->RAS Activation PI3K PI3K/AKT Pathway RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Sunitinib inhibits RTKs, blocking downstream signaling pathways.

VI. Characterization and Quality Control Workflow

Ensuring the purity and identity of Sunitinib intermediates is paramount. A standard experimental workflow for characterization involves a combination of chromatographic and spectroscopic techniques.

G Synthesis Crude Synthesized Intermediate Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Purity Purity Analysis (HPLC) Structure->Purity Final Qualified Intermediate (>99% Purity) Purity->Final

Caption: Workflow for the characterization of Sunitinib intermediates.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the intermediates and the final API, as well as for identifying and quantifying any process-related impurities.[13][] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the molecular structure of the synthesized compounds.[18]

References

A Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its role in the development of targeted cancer therapies.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.

IdentifierValueSource
Molecular Formula C₈H₉NO₃PubChem[1], Sigma-Aldrich
Molecular Weight 167.16 g/mol PubChem[1], Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
CAS Number 253870-02-9ChemicalBook[2], Thermo Fisher Scientific[3]
Appearance Beige crystalline powder[4]
Melting Point 283°C[4]
Solubility Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[4]

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[2] Notably, it serves as a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] Sunitinib is an anticancer agent used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] The structural components of this pyrrole derivative are essential for constructing the active pharmacophore of Sunitinib.

The logical workflow for the synthesis of Sunitinib from this intermediate is depicted below.

G A 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid B Chemical Modification (e.g., Amide Coupling) A->B C Sunitinib Precursor B->C D Final Synthetic Steps C->D E Sunitinib D->E

Caption: Synthetic pathway from the pyrrole intermediate to Sunitinib.

Experimental Protocol: Synthesis of this compound

The following protocol describes the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to yield the target carboxylic acid.[2]

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • Deionized Water

  • 5N Potassium Hydroxide (KOH) solution

  • 5N Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL) in a suitable reaction vessel.[2]

  • Slowly add 200 mL of a 5N KOH solution to the reaction mixture while stirring.[2]

  • Heat the mixture to reflux and maintain continuous stirring for 3 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 3 by carefully adding 5N HCl solution. This will cause the product to precipitate.[2]

  • Collect the precipitate by filtration.

  • Wash the collected solid with distilled water to remove any remaining salts.

  • Dry the final product under vacuum to yield this compound as a yellow-brown solid.[2]

The signaling pathway below illustrates the mechanism of action of Sunitinib, the downstream product of the described intermediate.

cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P Phosphorylation RTK->P ATP Sunitinib Sunitinib Sunitinib->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Sunitinib's inhibition of receptor tyrosine kinase signaling.

References

Technical Guide: Solubility and Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its effective use in research and development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its synthesis, and a generalized method for solubility determination.

Solubility Profile

Currently, there is a lack of specific quantitative data in publicly available literature regarding the solubility of this compound in a range of organic solvents. However, qualitative assessments consistently indicate its solubility characteristics. The compound is generally described as being slightly soluble in water.[1][2] Its solubility is significantly better in polar organic solvents.

Qualitative Solubility Data Summary:

Solvent CategorySolubility Description
Polar Protic Soluble in methanol.[1][3]
Polar Aprotic Soluble in dimethyl sulfoxide (DMSO).[1][3]
Aqueous Base Soluble, likely due to the formation of a salt with the carboxylic acid group.[1]
Non-Polar Presumed to be insoluble in non-polar solvents such as hexane and benzene.[3]
Water Slightly soluble.[1][2]

The presence of both a polar carboxylic acid group and a relatively non-polar dimethylpyrrole core contributes to this solubility profile. The carboxylic acid moiety enhances solubility in polar and basic media, while the substituted pyrrole ring limits solubility in water and promotes it in organic solvents.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is through the hydrolysis of its ethyl ester precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[4][5]

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water. A typical ratio is 1:4 (v/v) methanol to water.[5]

  • Base Addition: Slowly add a solution of potassium hydroxide (e.g., 5N KOH) to the reaction mixture with continuous stirring.[5]

  • Reflux: Heat the mixture to reflux and maintain it for approximately 3 hours with constant stirring.[5]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid (e.g., 5N HCl) to a pH of approximately 3.[5]

  • Precipitation and Filtration: The product, this compound, will precipitate out of the solution as a solid. Collect the precipitate by filtration.[4][5]

  • Washing: Wash the collected solid with distilled water to remove any remaining salts and impurities.[5]

  • Drying: Dry the purified product in a vacuum oven to yield a yellow-brown solid.[5]

General Protocol for Solubility Determination

Given the absence of specific quantitative data for this compound, a general experimental protocol for determining solubility is provided below. This method can be adapted for various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound into several vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate dissolution Dissolve in Methanol/Water start->dissolution base_addition Add KOH Solution dissolution->base_addition reflux Reflux for 3 hours base_addition->reflux cooling Cool to Room Temperature reflux->cooling acidification Acidify with HCl to pH 3 cooling->acidification precipitation Precipitation of Product acidification->precipitation filtration Filter to Collect Solid precipitation->filtration washing Wash with Distilled Water filtration->washing drying Dry in Vacuum Oven washing->drying end_product End Product: 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid drying->end_product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological significance of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a pivotal organic compound with the molecular formula C₈H₉NO₃. It serves as a critical building block in the synthesis of various pharmaceutical agents, most notably as a precursor to Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Its unique structure, featuring a substituted pyrrole ring with formyl and carboxylic acid functional groups, makes it a versatile synthon for the construction of complex heterocyclic molecules.

Spectroscopic Data

Table 1: Spectroscopic Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Parameter Value
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol

Note: This data is for the ethyl ester precursor and is provided as a reference.

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its ethyl ester precursor.

Synthesis of this compound

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in a mixture of methanol and water.

  • A solution of potassium hydroxide is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to acidic (typically pH 3-4) with hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Signaling Pathways and Biological Significance

This compound is a key intermediate in the synthesis of Sunitinib. Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).

G cluster_synthesis Synthesis Pathway cluster_action Biological Action of Sunitinib start Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate hydrolysis Alkaline Hydrolysis (e.g., KOH) start->hydrolysis 1. product 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid hydrolysis->product 2. sunitinib Sunitinib product->sunitinib Further Synthetic Steps Sunitinib_node Sunitinib RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Sunitinib_node->RTK Inhibits Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signal Activates Proliferation Tumor Cell Proliferation Signal->Proliferation Angiogenesis Angiogenesis Signal->Angiogenesis G start Start: Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate reaction Reaction: Alkaline Hydrolysis start->reaction workup Work-up: Acidification & Filtration reaction->workup product Product: 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms end Final Characterized Product

An In-depth Technical Guide to the Mechanism of Action of Pyrrole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is a key structural motif in a multitude of natural products, such as heme and chlorophyll, and is embedded in the architecture of numerous commercially successful drugs, including Atorvastatin, Sunitinib, and Ketorolac.[3][4][5] The versatility of the pyrrole core allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][5][6][7] This guide provides a detailed exploration of the molecular mechanisms through which pyrrole-based compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Mechanisms of Action

Pyrrole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.[8]

1.1. Kinase Inhibition

A primary mechanism for the anticancer activity of pyrrole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][9] Many of these compounds function as ATP-competitive inhibitors.[9]

  • Receptor Tyrosine Kinases (RTKs): Pyrrole indolin-2-one is a prominent scaffold for RTK inhibitors.[10] Sunitinib, a prime example, targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and proliferation.[10][11] Other targeted RTKs include the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[6]

  • Non-Receptor Tyrosine Kinases: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Aurora Kinase A, which plays a critical role in mitosis.[6]

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor Pyrrole-Based Inhibitor (e.g., Sunitinib) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Phosphorylation Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Leads to Apoptosis_Modulation Pyrrole Pyrrole-Based Compound Bcl2 Anti-apoptotic Bcl-2 Proteins Pyrrole->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Activates CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical development, from its ethyl ester precursor.[1][2] The protocols outlined below are based on established chemical literature and are intended to ensure a high-yield and high-purity product suitable for further synthetic applications.

Introduction

This compound (CAS: 253870-02-9) is a pivotal building block in the synthesis of various pharmaceutically active molecules.[1][2] Notably, it serves as a crucial intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2] The compound's structure, featuring both a formyl and a carboxylic acid group on a substituted pyrrole ring, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.[1] The primary synthetic route to this carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[1]

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Starting Material and Product

PropertyEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateThis compound
CAS Number 2199-59-9253870-02-9[1][2]
Molecular Formula C₁₀H₁₃NO₃[3][4][5]C₈H₉NO₃[2][6]
Molecular Weight 195.21 g/mol [3][4][5]167.16 g/mol [2][6]
Appearance Brown crystals[7]Yellow-brown solid or beige crystalline powder[1][2][8]
Melting Point 165 °C[7]283 °C[2]
Solubility Soluble in organic solvents.Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[2]

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound via the hydrolysis of its ethyl ester.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is a common and high-yielding method for the desired synthesis.[1][8]

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol)[8]

  • Methanol (100 mL)[8]

  • Water (400 mL)[8]

  • 5N Potassium Hydroxide (KOH) solution (200 mL)[8]

  • 5N Hydrochloric Acid (HCl) solution[8]

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 19.4 g (100 mmol) of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of 100 mL of methanol and 400 mL of water.[8]

  • Addition of Base: While stirring, slowly add 200 mL of a 5N KOH solution to the reaction mixture.[8]

  • Reflux: Heat the mixture to reflux and maintain continuous stirring for 3 hours.[8]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature.[8] Carefully adjust the pH of the solution to 3 by the dropwise addition of a 5N HCl solution.[8] A precipitate will form.

  • Isolation of Product: Collect the precipitate by filtration using a Buchner funnel.[8]

  • Washing: Wash the collected solid with distilled water to remove any remaining salts and impurities.[8]

  • Drying: Dry the final product, this compound, under vacuum.[8]

Expected Yield: This procedure is reported to yield approximately 15.5 g (94%) of a yellow-brown solid.[8]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate product1 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid reactant1->product1 Hydrolysis reactant2 Potassium Hydroxide (KOH) reactant2->product1 condition1 Methanol/Water condition2 Reflux, 3h product2 Ethanol product3 Potassium Chloride (KCl)

Caption: Chemical synthesis pathway for the hydrolysis of the ethyl ester.

Experimental_Workflow start Start dissolve Dissolve ethyl ester in Methanol/Water start->dissolve add_base Slowly add 5N KOH solution dissolve->add_base reflux Heat to reflux for 3 hours add_base->reflux cool Cool to room temperature reflux->cool acidify Acidify with 5N HCl to pH 3 cool->acidify precipitate Precipitate Formation acidify->precipitate filter Filter the precipitate precipitate->filter wash Wash with distilled water filter->wash dry Dry under vacuum wash->dry end End Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

The target compound, this compound, is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. The compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[1][2] In case of accidental exposure, seek immediate medical attention.[2]

Applications in Drug Development

As a key intermediate for Sunitinib, this pyrrole derivative is of significant interest to researchers in oncology drug discovery and development.[2] Its predictable reactivity and high purity are essential for the successful synthesis of the final active pharmaceutical ingredient.[1] Furthermore, its structural motifs suggest potential applications in the development of other novel therapeutic agents.[2]

References

Application Note and Protocol: Hydrolysis of Ethyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of anticancer drugs like Sunitinib.[1][2] The synthesis of this key intermediate is commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] This document provides a detailed protocol for this hydrolysis reaction, outlining the necessary reagents, equipment, and procedural steps to ensure a high-yield synthesis of the target carboxylic acid.

Reaction Scheme

The hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound is a saponification reaction. The ester is treated with a strong base, such as potassium hydroxide, followed by acidification to yield the carboxylic acid.

Quantitative Data

A typical laboratory-scale synthesis following this protocol can be expected to yield the product in high purity. The table below summarizes the expected outcome based on a specific literature procedure.[4]

Starting MaterialReagentsSolvent SystemReaction TimeYieldProduct Appearance
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (100 mmol, 19.4 g)5N Potassium Hydroxide (200 mL), 5N Hydrochloric AcidMethanol (100 mL), Water (400 mL)3 hours (reflux)94%Yellow-brown solid

Experimental Protocol

This protocol details the step-by-step procedure for the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Materials and Equipment:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 5N solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Graduated cylinders

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 19.4 g (100 mmol) of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of 100 mL of methanol and 400 mL of water.[4]

  • Addition of Base: While stirring the solution, slowly add 200 mL of a 5N potassium hydroxide solution.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue to stir the reaction mixture at reflux for 3 hours.[4]

  • Cooling: After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Acidification: Once cooled, carefully adjust the pH of the solution to 3 by slowly adding 5N hydrochloric acid while continuously stirring.[4] A precipitate will form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected solid with distilled water to remove any remaining salts.[4]

  • Drying: Dry the purified product under vacuum to obtain this compound.[4] The expected yield is approximately 15.5 g (94%) of a yellow-brown solid.[4]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the hydrolysis protocol.

Hydrolysis_Workflow start Start dissolve Dissolve Ester in MeOH/Water start->dissolve add_base Add 5N KOH dissolve->add_base reflux Reflux for 3h add_base->reflux cool Cool to RT reflux->cool acidify Acidify with 5N HCl to pH 3 cool->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry end End Product dry->end

Caption: Workflow for the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Safety Precautions:

  • Handle potassium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol is flammable; keep it away from ignition sources.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers to successfully synthesize this compound, a valuable intermediate in pharmaceutical research and development.

References

Application Notes and Protocols: Synthesis of Sunitinib via Condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is a crucial oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] A key step in the synthesis of Sunitinib involves the Knoevenagel condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-1,3-dihydroindol-2-one. This document provides detailed application notes and experimental protocols for this pivotal reaction, summarizing various reported conditions to aid in the development and optimization of Sunitinib synthesis.

Reaction Scheme

The core reaction involves the condensation of two key intermediates: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindol-2-one. This reaction is typically catalyzed by a base.

Sunitinib_Synthesis cluster_reactants Reactants cluster_product Product Reactant_A N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Product_Sunitinib Sunitinib Reactant_A->Product_Sunitinib Condensation Reactant_B 5-fluoro-1,3-dihydroindol-2-one Reactant_B->Product_Sunitinib

Caption: General reaction scheme for the synthesis of Sunitinib.

Reaction Conditions for Sunitinib Synthesis

The successful synthesis of Sunitinib via the condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindol-2-one is highly dependent on the choice of solvent, catalyst, and reaction temperature. Various conditions have been reported in the literature, each with its own advantages in terms of yield, purity, and reaction time.

Summary of Reaction Parameters
ParameterCondition 1Condition 2Condition 3Reference
Solvent MethanolTolueneEthanol[1][2]
Catalyst PyrrolidinePiperidinePyrrolidine[1][2]
Temperature Not specifiedRefluxNot specified[2]
Reaction Time Not specified2.5 - 3.5 hoursNot specified[2]
Yield >78%High~70% (as per prior art)[1]

Experimental Protocols

Below are detailed experimental protocols derived from published literature for the synthesis of Sunitinib.

Protocol 1: Synthesis in Methanol with Pyrrolidine Catalyst

This protocol is based on a method reported to produce a high yield of Sunitinib base.[1]

Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • 5-fluoro-2-oxindole

  • Methanol

  • Pyrrolidine

Procedure:

  • In a suitable reaction vessel, dissolve N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole in methanol.

  • Add a catalytic amount of pyrrolidine to the mixture.

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Sunitinib base will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final Sunitinib base.

Protocol 2: Synthesis in Toluene with Piperidine Catalyst

This protocol utilizes a different solvent and catalyst system.[2]

Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • 5-fluoro-1,3-dihydroindolin-2-one

  • Toluene

  • Piperidine

  • Petroleum ether

Procedure:

  • Dissolve 5-fluoro-1,3-dihydroindolin-2-one and N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide in toluene in a reaction flask equipped with a reflux condenser.

  • Add piperidine as a catalyst to the solution.

  • Heat the reaction mixture to reflux and maintain for 2.5 to 3.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Collect the solid by suction filtration.

  • Wash the filter cake with petroleum ether.

  • Dry the product to obtain Sunitinib.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a sequential workflow.

Sunitinib_Workflow Start Starting Materials: - N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide - 5-fluoro-1,3-dihydroindol-2-one Dissolution Dissolve reactants in appropriate solvent (e.g., Methanol, Toluene) Start->Dissolution Catalysis Add catalyst (e.g., Pyrrolidine, Piperidine) Dissolution->Catalysis Reaction Heat reaction mixture (e.g., Reflux) Catalysis->Reaction Cooling Cool to room temperature Reaction->Cooling Precipitation Product precipitates Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with appropriate solvent (e.g., Methanol, Petroleum Ether) Filtration->Washing Drying Dry the final product Washing->Drying End Pure Sunitinib Base Drying->End

Caption: Step-by-step workflow for the synthesis of Sunitinib.

Signaling Pathway Inhibition by Sunitinib

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

Sunitinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_cellular_processes Cellular Processes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR c-KIT c-KIT Sunitinib->c-KIT FLT3 FLT3 Sunitinib->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Tumor_Growth Tumor Growth PDGFR->Tumor_Growth promotes c-KIT->Tumor_Growth promotes FLT3->Tumor_Growth promotes Angiogenesis->Tumor_Growth Metastasis Metastasis Tumor_Growth->Metastasis

Caption: Sunitinib inhibits multiple RTKs to block tumor progression.

Conclusion

The synthesis of Sunitinib using 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a precursor is a well-established process with several reported methodologies. The choice of reaction conditions, particularly the solvent and catalyst, plays a significant role in determining the yield and purity of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development to reproduce and optimize the synthesis of this important anticancer agent.

References

Application Notes and Protocols: Condensation Reaction of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a versatile bifunctional molecule featuring both a reactive aldehyde (formyl) group and a carboxylic acid.[1] Its pyrrole core is a key structural motif in numerous biologically active compounds and pharmaceuticals.[2] A primary application of this compound is as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3]

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] This reaction is a fundamental transformation in organic synthesis, providing a straightforward route to a diverse range of N-substituted pyrrole derivatives. These resulting Schiff bases are valuable intermediates for the synthesis of more complex molecules, ligands for metal complexes, and novel therapeutic agents.[5][6] This document provides a detailed protocol for the synthesis of Schiff bases via the condensation of this compound with various amines.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the formyl group, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base.

Caption: General scheme for Schiff base formation.

Application Notes

  • Substrate Scope: The reaction is generally applicable to a wide range of primary amines, including aliphatic and aromatic amines.[7] Aromatic amines with either electron-donating or electron-withdrawing groups can be used, allowing for fine-tuning of the electronic properties of the resulting Schiff base.[7]

  • Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the presence of a catalytic amount of acid, such as glacial acetic acid or hydrochloric acid.[8][9] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Pharmaceutical Relevance: The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in drugs like Atorvastatin and Sunitinib.[2][8] The Schiff bases derived from this protocol can serve as precursors for libraries of compounds screened for various biological activities, aiding in the discovery of new therapeutic leads.[8]

  • Material Science: Pyrrole-based compounds possess interesting electronic and optical properties. The extended conjugation in the Schiff base products makes them potential candidates for applications in organic electronics and as fluorescent probes.[4]

Experimental Protocols

This section provides a general, representative protocol for the condensation reaction. Adjustments to stoichiometry, solvent, temperature, and reaction time may be necessary depending on the specific amine used.

Materials and Reagents
  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst (optional): Glacial Acetic Acid

  • Deionized Water

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for workup and purification

Procedure: Synthesis of a Pyrrole Schiff Base
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol (or methanol) to dissolve the starting material (approx. 10-20 mL per gram of pyrrole).

  • Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the solution. If the amine is a solid, it can be dissolved in a minimum amount of the reaction solvent before addition.

  • Catalyst Addition (Optional): Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 80°C for ethanol).[8]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new product spot indicates reaction progression.

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • For many products, a precipitate will form upon cooling. If not, cool the flask in an ice bath to induce crystallization.[8]

    • Alternatively, the volume of the solvent can be reduced using a rotary evaporator, and water can be added to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent or water to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol).[8] If the product is not crystalline, purification can be achieved by column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure, looking for the characteristic imine proton and carbon signals.[10][11]

    • IR Spectroscopy: To confirm the formation of the C=N bond and the disappearance of the aldehyde C=O bond.[6]

    • Mass Spectrometry: To confirm the molecular weight of the final product.[6]

Data Presentation

The following table summarizes typical conditions for the synthesis of Schiff bases from substituted aldehydes and amines, which are analogous to the protocol described.

Amine SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Various Aromatic AldehydesEthanolAcetic AcidRoom Temp2-4High[5]
Substituted AldehydesMethanolNoneReflux4Good
Aromatic DiaminesEthanolNoneReflux3-560-75[12]
1,7-diaminoheptaneEthanolAcetic AcidReflux6-8Good[9]

Visualization of Experimental Workflow

G A 1. Dissolve Pyrrole in Ethanol B 2. Add Primary Amine (1.1 eq) & Acetic Acid (cat.) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D ~4-8 hours E 5. Cool to Room Temperature D->E Reaction Complete F 6. Isolate Product via Filtration E->F Precipitate Forms G 7. Wash with Cold Solvent F->G H 8. Purify (Recrystallization or Chromatography) G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Workflow for pyrrole Schiff base synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of multi-targeted receptor tyrosine kinase inhibitors like Sunitinib, which is used in cancer therapy.[1][2] Its chemical structure, featuring a substituted pyrrole ring with both a formyl and a carboxylic acid group, makes it a versatile building block for complex therapeutic agents.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on reproducible and scalable methodologies. The primary synthetic strategy involves a two-step process: the formylation of a pyrrole ester precursor followed by its hydrolysis.

Chemical Properties

PropertyValue
CAS Number 253870-02-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Yellow-brown or beige crystalline powder
Melting Point 283°C
Solubility Slightly soluble in water; soluble in DMSO, methanol, and aqueous base

Synthetic Pathway Overview

The large-scale synthesis of this compound is typically achieved through a two-step process. The first step involves the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Hydrolysis Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate->Vilsmeier Reagent (DMF/POCl3) Reacts with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Vilsmeier Reagent (DMF/POCl3)->Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Forms Potassium Hydroxide Potassium Hydroxide Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate->Potassium Hydroxide Reacts with This compound This compound Potassium Hydroxide->this compound Yields

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure details the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] This reaction introduces a formyl group at the C-5 position of the pyrrole ring.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethylformamide (DMF)73.09--
Dichloromethane (DCM)84.93--
Phosphorus oxychloride (POCl₃)153.33--
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate181.22--
Ice water18.02--
Hydrochloric acid (HCl)36.46--
Potassium hydroxide (KOH)56.11--

Protocol:

  • In a suitable reaction vessel, cool dimethylformamide and dichloromethane in an ice bath to 4°C.[3]

  • With stirring, add phosphorus oxychloride to the cooled solvent mixture.[3]

  • Slowly add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in portions to the reaction mixture.[3]

  • Heat the mixture to reflux and maintain for one hour.[3]

  • After the reflux period, cool the mixture to 10°C.[3]

  • Rapidly add ice water with vigorous stirring, followed by the addition of hydrochloric acid.[3]

  • Adjust the pH of the solution to 12-13 with potassium hydroxide.[3]

  • Collect the resulting solid product by filtration.[3]

  • Wash the solid with water and dry to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] A nearly quantitative yield (95-100%) is typically achieved with this procedure.[3]

G start Start step1 Cool DMF and DCM to 4°C start->step1 step2 Add POCl3 step1->step2 step3 Add Pyrrole Ester step2->step3 step4 Reflux for 1 hour step3->step4 step5 Cool to 10°C step4->step5 step6 Quench with Ice Water and HCl step5->step6 step7 Adjust pH to 12-13 with KOH step6->step7 step8 Filter Solid step7->step8 step9 Wash and Dry Product step8->step9 end End step9->end

Caption: Workflow for Vilsmeier-Haack formylation.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester precursor to yield the final carboxylic acid product.[1][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate195.2119.4 g100 mmol
Methanol (MeOH)32.04100 mL-
Water (H₂O)18.02400 mL-
5N Potassium Hydroxide (KOH) solution56.11200 mL-
5N Hydrochloric acid (HCl) solution36.46As needed-
Distilled water18.02For washing-

Protocol:

  • Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL) in a reaction vessel.[4]

  • Slowly add 5N potassium hydroxide solution (200 mL) to the mixture under stirring.[4]

  • Heat the reaction mixture to reflux and maintain continuous stirring for 3 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Adjust the pH of the solution to 3 with 5N hydrochloric acid solution, which will cause the product to precipitate.[4]

  • Collect the precipitate by filtration.[4]

  • Wash the collected solid with distilled water.[4]

  • Dry the solid under vacuum to obtain this compound.[4] This procedure typically yields around 15.5 g (94% yield) of the target product as a yellow-brown solid.[4]

G start Start step1 Dissolve Ester in MeOH/H2O start->step1 step2 Add 5N KOH step1->step2 step3 Reflux for 3 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Adjust pH to 3 with 5N HCl step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Distilled Water step6->step7 end End step7->end step8 Dry Under Vacuum

Caption: Workflow for the hydrolysis of the ester precursor.

Data Summary

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

ParameterStep 1: FormylationStep 2: Hydrolysis
Starting Material Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Key Reagents DMF, POCl₃KOH, HCl
Reaction Temperature RefluxReflux
Reaction Time 1 hour3 hours
Product Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateThis compound
Typical Yield 95-100%94%

Safety and Handling

It is recommended to store this compound in a cool, well-ventilated area to maintain its stability and purity.[1] As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood.

Applications

This compound is a crucial intermediate for the synthesis of substituted pyrrole products.[4] It is widely used in the preparation of drug candidates, including those for cancer treatment.[1] Specifically, it is a key component in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines.[4]

References

Application Notes and Protocols for the Purification of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of this compound by recrystallization, a robust and scalable method for removing common impurities.

The primary route to synthesizing this pyrrole derivative involves the hydrolysis of its ethyl ester precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Consequently, the unreacted starting material is a common impurity. The crude product often presents as a yellow-brown solid, indicating the presence of colored impurities which can also be removed through this recrystallization procedure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
AppearanceBeige to yellow-brown crystalline powder[2][3]
Melting Point283 °C[2]
SolubilitySlightly soluble in water; soluble in methanol, DMSO, and aqueous base.[2][4]

Impurity Profile

The primary impurities in crude this compound typically include:

ImpurityStructureOrigin
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateUnreacted starting material from hydrolysis.
Colored by-products-Formed during synthesis and hydrolysis.

Recrystallization Protocol

This protocol details the recrystallization of this compound using an ethanol-water solvent system. This method leverages the differential solubility of the desired product and its impurities at varying temperatures.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erhlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of 95% ethanol.

  • Heating: Gently heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add deionized water dropwise until the solution becomes faintly turbid. This indicates the saturation point.

  • Clarification: Add a small amount of hot ethanol (a few drops to a milliliter) back to the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the recrystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purity Assessment

The purity of the this compound should be assessed before and after recrystallization to determine the effectiveness of the purification.

Purity Data:

AnalysisCrude ProductRecrystallized Product
Appearance Yellow-brown solidOff-white to pale yellow crystals
Melting Point 278-281 °C282-283 °C
HPLC Purity ~95%>99.5%

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Water to Turbidity hot_filtration->add_water clarify Clarify with Hot Ethanol add_water->clarify cool_rt Slow Cool to Room Temp. clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold EtOH/Water filter->wash dry Dry in Vacuum Oven wash->dry end End: Purified Product dry->end

Caption: Recrystallization Workflow Diagram.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used to assess the purity of the product and quantify impurities.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The spectra of the purified product should show sharp signals corresponding to the structure of this compound and a significant reduction in impurity signals.

Expected ¹H NMR Signals (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~11.5br s1HNH
~9.5s1HCHO
~2.4s3HCH₃
~2.3s3HCH₃

Logical Relationship of Purification

The following diagram illustrates the relationship between the crude product, the purification process, and the resulting pure compound with its quality control checks.

Purification_Logic cluster_0 Input cluster_1 Process cluster_2 Output cluster_3 Quality Control crude Crude Product (with Impurities) recrystallization Recrystallization (Ethanol/Water) crude->recrystallization pure Purified Product (>99.5% Purity) recrystallization->pure qc Purity Analysis (HPLC, NMR, MP) pure->qc

Caption: Purification Process Logic.

Conclusion

The recrystallization protocol described provides an effective method for the purification of this compound, yielding a product of high purity suitable for use in pharmaceutical synthesis. The analytical methods outlined are essential for confirming the identity and purity of the final product, ensuring it meets the required quality standards for drug development.

References

The Pivotal Role of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic use of specific chemical intermediates is paramount. Among these, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has emerged as a critical building block in the synthesis of a class of potent kinase inhibitors. This application note provides an in-depth overview of its utility, focusing on the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib, and offers detailed experimental protocols for researchers and drug development professionals.

Introduction: A Versatile Scaffold in Kinase Inhibition

This compound is an organic intermediate of significant interest in medicinal chemistry.[1][2][3] Its unique structure, featuring a substituted pyrrole ring with both a formyl and a carboxylic acid group, provides a versatile scaffold for the construction of complex bioactive molecules.[2][4] This intermediate is particularly renowned for its role in the synthesis of Sunitinib, a frontline treatment for renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[4] The pyrrole moiety is a key structural feature that contributes to the binding of these inhibitors to the ATP-binding site of various protein kinases.

The general strategy for the synthesis of kinase inhibitors using this pyrrole derivative involves a convergent synthesis. This typically includes the amidation of the carboxylic acid group followed by a condensation reaction of the formyl group with a suitable nucleophile, often an oxindole derivative, to yield the final inhibitor.[5]

Application in Sunitinib Synthesis: A Case Study

Sunitinib (marketed as Sutent®) is a prime example of a successful kinase inhibitor synthesized using this compound.[4] It functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[6]

The synthesis of Sunitinib highlights the importance of the pyrrole intermediate. The process generally involves two key transformations:

  • Amidation: The carboxylic acid group of this compound is coupled with N,N-diethylethylenediamine to form the corresponding amide.[7]

  • Knoevenagel Condensation: The formyl group of the resulting amide undergoes a condensation reaction with 5-fluoro-1,3-dihydroindol-2-one. This step creates the characteristic ylidenemethyl bridge that links the pyrrole and oxindole moieties in the final Sunitinib molecule.[5]

The following diagram illustrates the general synthetic workflow for Sunitinib, starting from the key pyrrole intermediate.

G cluster_0 Synthesis of Sunitinib A This compound C Amidation A->C B N,N-diethylethylenediamine B->C D N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide C->D F Knoevenagel Condensation D->F E 5-fluoro-1,3-dihydroindol-2-one E->F G Sunitinib F->G

Caption: General synthetic workflow for Sunitinib.

Signaling Pathways Targeted by Sunitinib

Sunitinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The diagram below depicts the simplified signaling cascade involving VEGFR and PDGFR, which are primary targets of Sunitinib.

G cluster_pathway VEGFR/PDGFR Signaling Pathway Inhibition by Sunitinib Ligand Growth Factors (VEGF, PDGF) Receptor Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Sunitinib Sunitinib Sunitinib->Dimerization Inhibition CellularResponse Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->CellularResponse

Caption: Inhibition of VEGFR/PDGFR signaling by Sunitinib.

Quantitative Data: Inhibitory Activity of Sunitinib

The potency of Sunitinib against its target kinases is a critical aspect of its therapeutic efficacy. The following table summarizes key quantitative data for Sunitinib's inhibitory activity.

Kinase TargetIC₅₀ (nM)Assay ConditionsReference
PDGF-Rβ8Biochemical Assay[6]
VEGF-R29Biochemical Assay[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers working on the synthesis of kinase inhibitors. The following sections provide step-by-step procedures for the synthesis of key intermediates and the final Sunitinib molecule.

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the title compound.[1][2]

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol

  • Water

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 5N

  • Distilled water

Procedure:

  • Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (400 mL) in a round-bottom flask equipped with a reflux condenser.[1]

  • Slowly add a 5N KOH solution (200 mL) to the stirred reaction mixture.[1]

  • Heat the mixture to reflux and maintain for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of 3 by the slow addition of 5N HCl solution.[1]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with distilled water.[1]

  • Dry the solid under vacuum to obtain 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid.[1]

Protocol 2: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

This protocol outlines the amidation of this compound.

Materials:

  • This compound

  • N,N-diethylethylenediamine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.67 g, 10 mmol) in DMF (20 mL), add EDC·HCl (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,N-diethylethylenediamine (1.28 g, 11 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 18 hours.

  • Pour the reaction mixture into water (100 mL) and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 3: Synthesis of Sunitinib (SU11248)

This protocol describes the final condensation step to produce Sunitinib.[5]

Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • 5-Fluoro-1,3-dihydroindol-2-one

  • Ethanol

  • Pyrrolidine

Procedure:

  • To a suspension of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (2.65 g, 10 mmol) and 5-fluoro-1,3-dihydroindol-2-one (1.51 g, 10 mmol) in ethanol (50 mL), add pyrrolidine (0.42 mL, 5 mmol).[5]

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Dry the solid under vacuum to yield Sunitinib as a yellow-orange solid.

Structure-Activity Relationship (SAR) Insights

The development of Sunitinib and related kinase inhibitors has been guided by structure-activity relationship studies. The pyrrole scaffold is a common feature in many kinase inhibitors, and modifications to this core can significantly impact potency and selectivity.[8][9][10] For instance, the nature and position of substituents on the pyrrole ring can influence interactions with the hinge region of the kinase domain. The choice of the amide side chain is also critical for optimizing pharmacokinetic properties such as solubility and bioavailability.[6]

The following logical diagram illustrates key SAR considerations for this class of inhibitors.

G cluster_SAR Structure-Activity Relationship (SAR) Logic Pyrrole Pyrrole Core Hinge Interaction with Kinase Hinge Region Pyrrole->Hinge Potency Overall Inhibitory Potency Hinge->Potency Amide Amide Side Chain Solubility Solubility & Pharmacokinetics Amide->Solubility Solubility->Potency Oxindole Oxindole Moiety Hydrophobic Binding to Hydrophobic Pocket Oxindole->Hydrophobic Hydrophobic->Potency

Caption: Key SAR considerations for pyrrole-based kinase inhibitors.

Conclusion

This compound is a cornerstone intermediate in the synthesis of potent kinase inhibitors, most notably Sunitinib. Its versatile reactivity allows for the efficient construction of complex molecules that target key signaling pathways in cancer. The detailed protocols and data presented in this application note are intended to support researchers and drug development professionals in their efforts to design and synthesize the next generation of targeted therapies.

References

Application of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a pyrrole core, a formyl group, and a carboxylic acid moiety, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and supporting data, to aid researchers in their drug discovery and development endeavors.

The primary application of this compound lies in its role as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[1][2] Beyond this established role, this pyrrole derivative serves as a scaffold for the development of novel therapeutic agents with potential anti-inflammatory, antimicrobial, and broad antiproliferative activities.[3]

Key Applications in Medicinal Chemistry

The chemical reactivity of the formyl and carboxylic acid groups allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities.

Anticancer Agents

The most prominent application of this compound is in the synthesis of kinase inhibitors for cancer therapy.

Sunitinib Synthesis: This compound is a crucial precursor in the multi-step synthesis of Sunitinib, which targets receptor tyrosine kinases such as VEGFRs and PDGFRs, playing a critical role in angiogenesis and tumor progression.[1][2]

Novel Pyrrole Derivatives: Researchers have synthesized various derivatives, including pyrazoline-conjugated compounds and hydrazones, which have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

The primary target of Sunitinib is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Sunitinib inhibits the kinase activity of VEGFR-2, thereby blocking these downstream signaling events.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Akt->Gene Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Gene->Angiogenesis Experimental_Workflow Start Start: 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Synthesis Synthesis of Derivatives (e.g., Hydrazones, Pyrazolines, Schiff Bases) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Antiproliferative Assays (e.g., MTT, Kinase Inhibition) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Screening->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data Hit Hit Identification & Lead Optimization Data->Hit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a two-step process. First, the formylation of a precursor, typically ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is carried out. This is followed by the hydrolysis of the resulting ethyl ester to yield the desired carboxylic acid.[1][2]

Q2: Which formylation method is preferred for the pyrrole precursor?

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich pyrroles.[3][4][5] This reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Q3: What are the critical parameters to control during the Vilsmeier-Haack formylation step?

Successful Vilsmeier-Haack formylation relies on several key factors:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, so all glassware and reagents must be thoroughly dried.[3]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10°C). The subsequent formylation reaction temperature will depend on the reactivity of the substrate.[3][7]

  • Stoichiometry of Reagents: The ratio of the pyrrole substrate to the Vilsmeier reagent can influence the yield and the formation of byproducts.

Q4: What are the main challenges in the final hydrolysis step?

The primary challenge in the hydrolysis of the ethyl ester to the carboxylic acid is ensuring the reaction goes to completion without degrading the product. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial. Incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid, complicating purification.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through crystallization. After acidification of the reaction mixture post-hydrolysis, the product precipitates and can be collected by filtration. Washing the precipitate with cold water helps remove inorganic salts and other water-soluble impurities. If further purification is needed, recrystallization from a suitable solvent system can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Vilsmeier-Haack Formylation 1. Moisture Contamination: The Vilsmeier reagent is quenched by water. 2. Poor Quality Reagents: Old or impure DMF or POCl₃ can lead to side reactions or inactive reagent. 3. Inadequate Temperature Control: Decomposition of the Vilsmeier reagent can occur at elevated temperatures.[7] 4. Insufficient Reaction Time or Temperature: The formylation of less reactive substrates may require longer reaction times or higher temperatures.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly distilled or high-purity DMF and POCl₃. 3. Prepare the Vilsmeier reagent at low temperatures (0-10°C) and control the temperature during the addition of the pyrrole substrate.[3] 4. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a gradual increase in temperature.
Formation of a Dark, Tarry Substance 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the pyrrole.[3] 2. Highly Acidic Conditions: Pyrroles can be sensitive to strong acids, leading to degradation.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate. An ice bath is recommended.[3] 2. Ensure proper quenching of the reaction by carefully adding the reaction mixture to ice water.
Mixture of α- and β-Formylated Products 1. Steric Hindrance: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by steric factors.[8][9] 2. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.1. For the synthesis of this compound, formylation is expected at the less hindered α-position. If other isomers are observed, careful control of reaction conditions is necessary. 2. Running the reaction at lower temperatures may improve the selectivity for the desired isomer.
Incomplete Hydrolysis of the Ester 1. Insufficient Reaction Time or Temperature: The hydrolysis may not have proceeded to completion. 2. Inadequate Amount of Base: Insufficient base will result in incomplete saponification of the ester.1. Monitor the reaction by TLC until the starting ester is no longer visible. If necessary, prolong the reaction time or slightly increase the temperature. 2. Ensure a sufficient excess of the base (e.g., potassium hydroxide) is used.
Difficulty in Product Precipitation 1. Incorrect pH: The carboxylic acid will not precipitate if the solution is not sufficiently acidic. 2. Product is too Soluble: The product may have some solubility in the reaction mixture.1. Carefully adjust the pH of the solution to approximately 3 using an acid (e.g., HCl) after the hydrolysis step.[2] 2. Cooling the mixture in an ice bath can help to reduce the solubility and promote precipitation.

Data Presentation

Table 1: Influence of 1-Substituent Size on the Regioselectivity of Vilsmeier-Haack Formylation of 1-Substituted Pyrroles.

1-Substituent Total Yield of Formylated Products (%) Ratio of α-formyl to β-formyl Isomers
Methyl854 : 1
Ethyl822.5 : 1
Isopropyl751 : 1.2
t-Butyl601 : 4

This data illustrates that as the steric bulk of the substituent at the 1-position of the pyrrole ring increases, the formylation at the adjacent α-position is sterically hindered, leading to a higher proportion of the β-formylated product.[8]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an anhydrous solvent (e.g., dichloromethane). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium acetate or sodium bicarbonate solution) to a pH of 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Saponification: Dissolve the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water. Add a solution of potassium hydroxide (KOH) and heat the mixture to reflux for 3 hours.[2][10]

  • Acidification and Precipitation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 3.[2][10]

  • Isolation and Purification: A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

experimental_workflow cluster_formylation Vilsmeier-Haack Formylation cluster_hydrolysis Ester Hydrolysis reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 at 0°C) formylation Formylation Reaction (Pyrrole addition at 0°C, then RT) reagent_prep->formylation Add pyrrole solution workup_formylation Aqueous Work-up and Extraction formylation->workup_formylation Quench and neutralize crude_ester Crude Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate workup_formylation->crude_ester saponification Saponification (KOH, MeOH/H2O, Reflux) crude_ester->saponification Proceed to hydrolysis acidification Acidification to pH 3 (HCl) saponification->acidification Cool and acidify isolation Filtration, Washing, and Drying acidification->isolation Precipitate forms final_product 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid isolation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Formylation? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes check_temp Review Temperature Control (Reagent prep at 0°C?) start->check_temp Yes check_reagents Verify Reagent Quality (Freshly distilled?) start->check_reagents Yes solution_moisture Dry all glassware and use anhydrous solvents. check_moisture->solution_moisture No solution_temp Maintain low temperature during reagent prep and initial reaction. check_temp->solution_temp No solution_reagents Use high-purity or freshly distilled reagents. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation step.

References

Technical Support Center: Vilsmeier-Haack Reaction on Pyrrole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Vilsmeier-Haack reaction on pyrrole substrates.

Troubleshooting Guide

This guide addresses common problems observed during the Vilsmeier-Haack formylation of pyrroles, offering insights into their causes and providing actionable solutions to optimize reaction outcomes.

Issue 1: Formation of Di-formylated Side Products

Question: My reaction is yielding a significant amount of the 2,5-diformylpyrrole byproduct alongside my desired mono-formylated product. How can I improve the selectivity for mono-formylation?

Answer: The formation of di-formylated pyrroles is a common side reaction, particularly with electron-rich pyrrole substrates. The primary electrophilic attack occurs at the most electron-rich and sterically accessible position, which is typically the C2-position.[1][2] If an excess of the Vilsmeier reagent is present, a second formylation can occur at the next most reactive site, usually the C5-position. Here’s how you can control the selectivity:

Key Control Parameters:

  • Stoichiometry: This is the most critical factor. Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the pyrrole substrate. For mono-formylation, a ratio of 1.05 to 1.1 equivalents of the Vilsmeier reagent is a good starting point. Increasing the equivalents of the Vilsmeier reagent will favor diformylation. For instance, using 5 molar equivalents of DMF and 10 molar equivalents of phosphorus oxychloride has been used to intentionally synthesize 5-chloropyrrole-2,4-dicarboxaldehydes.[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the mono-formylated product. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress. Higher temperatures can lead to increased rates of the second formylation.[4]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Once the starting material is consumed and the desired mono-formylated product is maximized, quench the reaction to prevent further formylation. Prolonged reaction times, even with stoichiometric control, can lead to the formation of di-formylated products.

Troubleshooting Workflow for Diformylation:

Diformylation_Troubleshooting start High Diformylation Observed stoichiometry Check Vilsmeier Reagent Stoichiometry start->stoichiometry temp Review Reaction Temperature start->temp time Analyze Reaction Time start->time reduce_eq Reduce to 1.05-1.1 eq. stoichiometry->reduce_eq low_temp Run at 0°C to RT temp->low_temp monitor Monitor closely via TLC/LC-MS and quench upon completion time->monitor result Improved Mono-formylation Selectivity reduce_eq->result low_temp->result monitor->result

Caption: Troubleshooting workflow for minimizing diformylation.

Issue 2: Formation of Chlorinated Side Products

Question: I am observing chlorinated pyrrole species in my reaction mixture. What is the cause of this, and how can I prevent it?

Answer: Chlorination is another potential side reaction in the Vilsmeier-Haack reaction. The Vilsmeier reagent itself is a source of reactive chlorine species. The mechanism is believed to involve the attack of a chloride ion on the intermediate formed after the initial electrophilic attack of the Vilsmeier reagent on the pyrrole ring.

Strategies to Minimize Chlorination:

  • Control of Stoichiometry and Temperature: Similar to diformylation, using a minimal excess of the Vilsmeier reagent and maintaining low reaction temperatures can help suppress chlorination.

  • Alternative Reagents: If chlorination persists, consider using alternative reagents to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride in place of phosphorus oxychloride may reduce the propensity for chlorination in some cases.

  • Prompt and Efficient Work-up: Once the reaction is complete, it is crucial to perform the aqueous work-up promptly. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any remaining reactive chlorine species, minimizing their contact time with the product.[5]

Proposed Mechanism for Chlorination:

Chlorination_Mechanism pyrrole Pyrrole intermediate Iminium Intermediate pyrrole->intermediate + Vilsmeier Reagent vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- chloropyrrole Chlorinated Pyrrole intermediate->chloropyrrole + Cl- (attack on ring) chloride Cl-

Caption: Simplified pathway for chlorination side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry of DMF and POCl₃ for mono-formylation of pyrrole?

A1: For selective mono-formylation, a slight excess of the Vilsmeier reagent is generally recommended. A good starting point is to use 1.05 to 1.1 equivalents of both DMF and POCl₃ relative to the pyrrole substrate.

Q2: At what temperature should I run the Vilsmeier-Haack reaction for optimal results with pyrrole?

A2: The reaction temperature is substrate-dependent. For highly reactive pyrroles, it is best to start at a low temperature, such as 0 °C, and then allow the reaction to proceed at room temperature.[6] For less reactive substrates, heating may be necessary, sometimes up to 80-100 °C.[7] Careful temperature control is crucial for minimizing side reactions.

Q3: How can I effectively separate the mono-formylated product from di-formylated and chlorinated byproducts?

A3: Column chromatography on silica gel is the most common method for separating these products. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The less polar chlorinated byproduct will usually elute first, followed by the mono-formylated product, and then the more polar di-formylated product. Recrystallization can also be a useful purification technique for solid products.[8]

Q4: Can I use other phosphorus halides instead of POCl₃?

A4: While POCl₃ is the most common reagent, other phosphorus halides like PBr₃ can be used, which would lead to bromination instead of chlorination as a side reaction. The reactivity, however, may differ, and reaction conditions may need to be re-optimized.

Q5: What is the role of the aqueous work-up, and what reagents should I use?

A5: The aqueous work-up is essential for hydrolyzing the intermediate iminium salt to the final aldehyde product.[5][9] A solution of a mild base, such as sodium acetate or sodium bicarbonate, is typically used to neutralize the acidic reaction mixture and facilitate the hydrolysis.[1]

Experimental Protocols

Protocol 1: Selective Mono-formylation of N-methylpyrrole

This protocol is optimized for the selective synthesis of 2-formyl-1-methylpyrrole.

Reagents and Equipment:

  • N-methylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium acetate

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (1.05 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.05 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve N-methylpyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (thin-layer chromatography).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-cold water.

  • Extraction and Purification: Stir the mixture for 30 minutes. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in the Vilsmeier-Haack Reaction of 1-Substituted Pyrroles [10][11]

1-SubstituentVilsmeier Reagent (eq.)α-formyl (%)β-formyl (%)Diformyl (%)
Methyl1.1955<1
Ethyl1.1928<1
iso-Propyl1.18515<2
tert-Butyl1.17030<5
Phenyl1.19010<1
Methyl2.510585

Note: The data presented are representative and can vary based on specific reaction conditions.

Mandatory Visualizations

Signaling Pathway for Vilsmeier-Haack Reaction and Side Product Formation:

Vilsmeier_Haack_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Pyrrole Pyrrole Iminium Salt Intermediate 1 Iminium Salt Intermediate 1 Pyrrole->Iminium Salt Intermediate 1 + Vilsmeier Reagent Mono-formylpyrrole Mono-formylpyrrole Iminium Salt Intermediate 1->Mono-formylpyrrole Hydrolysis Iminium Salt Intermediate 2 Iminium Salt Intermediate 2 Iminium Salt Intermediate 1->Iminium Salt Intermediate 2 + Vilsmeier Reagent (excess) Chlorinated Pyrrole Chlorinated Pyrrole Iminium Salt Intermediate 1->Chlorinated Pyrrole + Cl- Di-formylpyrrole Di-formylpyrrole Iminium Salt Intermediate 2->Di-formylpyrrole Hydrolysis

Caption: Reaction pathways in the Vilsmeier-Haack formylation of pyrrole.

References

Technical Support Center: Purification of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this important pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, primarily synthesized via the hydrolysis of its ethyl ester precursor.

Problem 1: Low Yield of Precipitated Product After Acidification

Q: I've completed the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and acidified the reaction mixture, but I'm getting a very low yield of the solid product. What could be the issue?

A: Several factors could contribute to a low yield. Here's a step-by-step troubleshooting guide:

  • Incomplete Hydrolysis: The hydrolysis of the ethyl ester may not have gone to completion.

    • Solution: Ensure the reaction has been refluxed for a sufficient amount of time, typically 3 hours.[1] You can monitor the reaction progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material.

  • Incorrect pH: The product is precipitated by acidification. If the pH is not acidic enough, the product will remain dissolved as its carboxylate salt.

    • Solution: Carefully adjust the pH of the reaction mixture to approximately 3 using an acid solution like 5N HCl.[1] Use pH paper or a calibrated pH meter to ensure the correct acidity is reached.

  • Excessive Washing: Washing the filtered product with large volumes of water or other solvents in which it has some solubility can lead to product loss.

    • Solution: Wash the collected solid with a minimal amount of cold distilled water. The low temperature will minimize the solubility of your product.

  • Product Solubility: The product has slight solubility in water.[2]

    • Solution: After acidification, cool the mixture in an ice bath to maximize precipitation before filtration.

Problem 2: The Purified Product Has a Dark Brown or Black Color

Q: My final product is a dark brown or even black solid, but the literature describes it as a yellow-brown solid. What causes this discoloration and how can I fix it?

A: The dark coloration is likely due to the presence of impurities, possibly from side reactions or degradation of the pyrrole ring, which is known to be sensitive to air and light, leading to the formation of colored oligomers or polymers.

  • Decolorization during Recrystallization:

    • Solution: Activated charcoal can be used to remove colored impurities.[3][4] Dissolve the crude product in a suitable hot solvent (see recrystallization FAQ below) and add a small amount of activated charcoal. Heat the mixture briefly and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool and crystallize.

  • Air Oxidation: Pyrroles can be susceptible to oxidation.

    • Solution: While challenging to completely avoid, minimizing the exposure of the reaction mixture and the purified product to air, especially at elevated temperatures, can help. Purging the reaction vessel with an inert gas like nitrogen or argon can be beneficial.

Problem 3: Difficulty in Finding a Suitable Recrystallization Solvent

Q: I'm struggling to find an effective solvent for recrystallizing my this compound. What are the key characteristics of a good solvent, and what are some recommendations?

A: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Selection Strategy:

    • "Like Dissolves Like": The target molecule is polar due to the carboxylic acid and formyl groups. Therefore, polar solvents are a good starting point.

    • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates will show a significant increase in solubility with temperature.

  • Recommended Solvents:

    • Methanol/Water or Ethanol/Water: A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of hot methanol or ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of the alcohol to redissolve the solid and allow it to cool slowly.

    • Ethyl Acetate: This is another potential solvent to test, as it has intermediate polarity.[5]

Problem 4: Oily Product Instead of Crystals During Recrystallization

Q: When I try to recrystallize my product, it separates as an oil instead of forming solid crystals. How can I resolve this?

A: "Oiling out" is a common problem in recrystallization and can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of the solute is too high.

  • Troubleshooting Oiling Out:

    • Add More Solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my final product?

A1: The most common impurities include:

  • Unreacted Starting Material: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This can be detected by techniques like NMR or HPLC.

  • Side-Reaction Products: While specific side reactions for this synthesis are not extensively documented in the provided search results, incomplete formylation during the synthesis of the starting material can lead to related pyrrole impurities.

  • Degradation Products: Pyrroles can be unstable and may polymerize or decompose, especially under acidic conditions or upon exposure to air and light, leading to colored impurities.[6][7]

Q2: When should I consider using column chromatography for purification?

A2: Column chromatography is recommended when:

  • Recrystallization is Ineffective: If recrystallization fails to remove impurities, especially those with similar solubility profiles to your product.

  • Multiple Impurities are Present: When TLC analysis of your crude product shows multiple spots close to the product spot.

  • High Purity is Required: For applications like drug development, where very high purity is essential.

Q3: What are the recommended conditions for column chromatography of this compound?

A3: For a polar, acidic compound like this compound, the following conditions are a good starting point:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is typically used. You may need to add a small amount of a more polar solvent like methanol for elution. To prevent peak tailing, which is common with acidic compounds on silica gel, adding a small amount (e.g., 1%) of acetic acid or formic acid to the eluent system can be beneficial.

  • Method:

    • Determine the optimal eluent system using TLC.

    • Prepare the column with the chosen stationary phase.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system and collect fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point is 283°C.[8]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be used.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities by the presence of unexpected signals.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol [8]
Appearance Beige crystalline powder[8]
Melting Point 283 °C[8]
Solubility Slightly soluble in water; soluble in DMSO, methanol, and aqueous base[2][8]
pKa (predicted) 5.56 ± 0.50[8]

Table 2: Typical Synthesis and Purification Parameters

ParameterRecommended Condition
Starting Material Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Hydrolysis Reagent Potassium Hydroxide (KOH) solution[1]
Reaction Solvent Methanol and Water mixture[1]
Reaction Temperature Reflux[1]
Acidification Reagent Hydrochloric Acid (HCl) to pH 3[1]
Primary Purification Filtration and washing with cold water
Secondary Purification Recrystallization (e.g., from ethanol/water) or Column Chromatography

Experimental Protocols

Protocol 1: Synthesis and Purification by Precipitation

This protocol is adapted from a common synthetic method.[1]

  • Dissolution: In a round-bottom flask, dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Slowly add a 5N potassium hydroxide (KOH) solution under stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully adjust the pH of the solution to 3 with 5N hydrochloric acid (HCl). A precipitate should form.

  • Precipitation: Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold distilled water.

  • Drying: Dry the purified solid under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate hydrolysis Hydrolysis (KOH, MeOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl to pH 3) hydrolysis->acidification precipitation Precipitation & Filtration acidification->precipitation crude_product Crude Product precipitation->crude_product recrystallization Recrystallization crude_product->recrystallization If minor impurities chromatography Column Chromatography crude_product->chromatography If complex mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield dark_color Dark Color? start->dark_color oiling_out Oiling Out? start->oiling_out check_ph Check & Adjust pH to ~3 low_yield->check_ph Yes check_hydrolysis Ensure Complete Hydrolysis (TLC) low_yield->check_hydrolysis Yes use_charcoal Use Activated Charcoal dark_color->use_charcoal Yes minimize_air Minimize Air Exposure dark_color->minimize_air Yes add_solvent Add More Hot Solvent oiling_out->add_solvent Yes slow_cool Cool Slowly & Scratch Flask oiling_out->slow_cool Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing Hydrolysis of 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the hydrolysis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate esters. This crucial reaction step is pivotal in the synthesis of various pharmaceutical intermediates, including the precursor for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guide & FAQs

This section provides solutions to common issues encountered during the saponification of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting ester remaining. What could be the cause and how can I resolve it?

A1: Incomplete hydrolysis can stem from several factors:

  • Insufficient Base: The stoichiometry of the base is critical. Ensure at least one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used. For sterically hindered esters or less reactive substrates, using an excess of the base (e.g., 1.5-2 equivalents) can drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: Saponification of this substituted pyrrole ester may require prolonged heating. If the reaction is sluggish at a lower temperature, consider increasing the temperature to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Poor Solubility: The ester must be fully dissolved for the hydrolysis to proceed efficiently. A mixture of methanol and water is commonly used to ensure the solubility of both the ester and the inorganic base.[2] If solubility remains an issue, experimenting with co-solvents like tetrahydrofuran (THF) might be beneficial.

Q2: The yield of my 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is consistently low. How can I improve it?

A2: Low yields can be attributed to several factors, some of which may not be directly related to the hydrolysis step itself:

  • Purity of Starting Material: The purity of the starting ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is paramount. Impurities from previous steps, such as the Vilsmeier-Haack formylation, can interfere with the hydrolysis or complicate the purification process. It is advisable to use a purified starting ester.

  • Side Reactions: Although the hydrolysis of this ester is generally robust, potential side reactions like decarboxylation can occur under harsh conditions (e.g., excessively high temperatures or prolonged reaction times in strong acid during workup). Careful control of reaction parameters is crucial.

  • Product Loss During Workup: The carboxylic acid product is precipitated by acidifying the reaction mixture.[2] Ensure the pH is adjusted correctly to fully precipitate the product. Insufficient acidification will result in the product remaining in solution as its carboxylate salt. Washing the filtered product with copious amounts of water can also lead to product loss due to its slight solubility. Use cold water for washing to minimize this.

Q3: I am observing an unexpected color in my final product, or it is difficult to purify. What are the likely impurities and how can I remove them?

A3: The desired product is often a yellow-brown solid.[2] The presence of other colors may indicate impurities.

  • Colored Impurities: These may arise from side reactions during the preceding formylation step or from degradation of the pyrrole ring under harsh hydrolysis or workup conditions.

  • Purification: Recrystallization is an effective method for purifying the final product. Solvents such as ethanol or ethyl acetate can be used.[3] The use of activated carbon (Darco) during recrystallization can help in removing colored impurities.[3]

Q4: Can I use a different base other than KOH or NaOH for the hydrolysis?

A4: While KOH and NaOH are the most commonly used bases for this saponification, other strong bases can also be employed. However, it is important to consider the following:

  • Solubility: The chosen base should be soluble in the reaction medium.

  • Cation Effects: The nature of the cation (e.g., Li+, Na+, K+) can sometimes influence the reaction rate and the physical properties of the resulting carboxylate salt, which might affect its precipitation.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the base are important practical considerations.

Experimental Protocols

A detailed methodology for a typical hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is provided below.

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

  • Slowly add a solution of potassium hydroxide in water to the stirred solution of the ester.

  • Heat the reaction mixture to reflux and maintain it at this temperature for a specified period (typically 2-4 hours). Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches approximately 3-4. This will cause the carboxylic acid product to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes typical reaction parameters and their impact on the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

ParameterConditionExpected OutcomeReference
Base KOH (1.5-2.0 eq)High conversion to the carboxylate saltGeneral knowledge
Solvent Methanol/WaterGood solubility for both ester and base[2]
Temperature RefluxFaster reaction rates[2]
Reaction Time 2-4 hoursComplete conversion of the starting esterGeneral knowledge
pH for Precipitation 3-4Maximizes precipitation of the carboxylic acidGeneral knowledge
Yield >90%High yield of the desired product is achievableN/A

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the hydrolysis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate ester.

G cluster_start Start: Hydrolysis Reaction cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Initiate Hydrolysis tlc Monitor by TLC start->tlc complete Reaction Complete? tlc->complete incomplete Incomplete Reaction complete->incomplete No workup Acidify & Precipitate complete->workup Yes check_base Check Base Stoichiometry (Increase if necessary) incomplete->check_base increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp check_solubility Improve Solubility (Adjust solvent system) incomplete->check_solubility check_base->tlc increase_time_temp->tlc check_solubility->tlc low_yield Low Yield? workup->low_yield purification Purify by Recrystallization low_yield->purification No check_purity Check Starting Material Purity low_yield->check_purity Yes optimize_workup Optimize Workup Conditions (pH, washing) low_yield->optimize_workup Yes impure_product Impure Product? purification->impure_product end Pure Product impure_product->end No charcoal Use Activated Charcoal during Recrystallization impure_product->charcoal Yes check_purity->workup optimize_workup->workup charcoal->purification

Caption: Troubleshooting workflow for the hydrolysis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate ester.

References

preventing decomposition of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Our aim is to help you prevent decomposition and optimize your synthetic outcomes.

Troubleshooting Guide

Decomposition of this compound during its synthesis is a common challenge. The primary modes of decomposition are decarboxylation and the formation of impurities during the Vilsmeier-Haack formylation and subsequent hydrolysis steps. This guide provides solutions to common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low to no yield of the final product Decarboxylation of the carboxylic acid. This is often caused by excessive heat or strongly acidic conditions during workup or purification. Pyrrolecarboxylic acids are known to be susceptible to decarboxylation, a reaction that removes the carboxyl group.[1]Maintain a reaction temperature below 100-130°C during the final decarboxylation step if applicable to your specific synthesis route. Ensure the pH is carefully controlled during the acidic workup of the hydrolysis step; a pH of around 3 is often optimal for precipitation without promoting significant decarboxylation.[2]
Formation of multiple spots on TLC after Vilsmeier-Haack reaction Lack of regioselectivity. The Vilsmeier-Haack formylation of 2,4-disubstituted pyrroles can sometimes yield a mixture of 5-formyl and other formylated isomers. The Vilsmeier reagent is a weak electrophile, and while formylation is generally directed to the most electron-rich and sterically accessible position, side reactions can occur.Carefully control the reaction temperature, as lower temperatures generally favor higher regioselectivity. Ensure the dropwise addition of the Vilsmeier reagent to the pyrrole solution to maintain a low concentration of the electrophile and minimize side reactions.
Product is a dark, tarry substance Polymerization of the pyrrole ring. Pyrroles are susceptible to polymerization under strongly acidic conditions or in the presence of oxidizing agents.Use a minimal amount of acid necessary for the reaction or workup. Ensure all reagents and solvents are free of oxidizing impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete hydrolysis of the ethyl ester Insufficient reaction time or base concentration. The hydrolysis of the ethyl ester to the carboxylic acid requires adequate time and a sufficiently high concentration of the base to go to completion.Ensure a sufficient excess of the base (e.g., potassium hydroxide) is used. Monitor the reaction by TLC until the starting material is completely consumed. Refluxing for at least 3 hours is a common practice.[1]
Difficulty in precipitating the final product Incorrect pH. The carboxylic acid is soluble at high pH (as the carboxylate salt) and may remain in solution if the pH is too low due to the formation of soluble protonated species.Adjust the pH carefully to the isoelectric point of the molecule. A pH of 3 is often effective for the precipitation of this compound.[1]
Presence of unreacted starting material (ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) Incomplete Vilsmeier-Haack reaction. This could be due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.Use a slight excess of the Vilsmeier reagent (POCl₃ and DMF). Ensure the reaction is allowed to proceed for a sufficient duration, which can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during its synthesis?

A1: The most significant decomposition pathway is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This is particularly problematic under strongly acidic conditions and at elevated temperatures.[1]

Q2: How can I minimize the formation of byproducts during the Vilsmeier-Haack formylation step?

A2: To minimize byproducts, it is crucial to control the reaction temperature, typically keeping it low to enhance regioselectivity. Slow, dropwise addition of the Vilsmeier reagent to the solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is also recommended to maintain a low concentration of the electrophile and reduce the likelihood of side reactions.

Q3: What is the optimal pH for precipitating the final product after hydrolysis?

A3: The optimal pH for precipitating this compound is typically around 3.[1] At this pH, the carboxylic acid is in its neutral form and has minimal solubility in the aqueous medium.

Q4: Are there any specific storage conditions recommended for the final product to prevent decomposition?

A4: Yes, it is recommended to store this compound in a cool, dry, and dark place to maintain its stability and purity.

Q5: Can I use a different base for the hydrolysis of the ethyl ester?

A5: While potassium hydroxide is commonly used, other strong bases such as sodium hydroxide can also be employed for the hydrolysis. The key is to use a sufficient molar excess to ensure complete saponification of the ester.

Experimental Protocols

Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to the target molecule.

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This will form the Vilsmeier reagent.

  • Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add the solution of the pyrrole dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details the conversion of the ethyl ester to the final carboxylic acid product.

  • Dissolve the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.[2]

  • Add a solution of potassium hydroxide (KOH) in water to the flask.[2]

  • Heat the mixture to reflux and maintain reflux for approximately 3 hours, with continuous stirring.[2]

  • Monitor the reaction by TLC to ensure the complete disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a dilute acid (e.g., 5N HCl) to a pH of approximately 3.[2]

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain the final this compound. A yield of around 94% can be expected under optimal conditions.[2]

Visualizing the Process

To aid in understanding the potential decomposition and the recommended synthetic workflow, the following diagrams are provided.

DecompositionPathway 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic_acid This compound Decarboxylated_Product 2,4-dimethyl-5-formyl-1H-pyrrole 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic_acid->Decarboxylated_Product High Temperature / Strong Acid (-CO2) Polymerized_Product Polymerized Pyrrole 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic_acid->Polymerized_Product Strongly Acidic Conditions / Oxidizing Agents

Caption: Potential decomposition pathways for the target molecule.

ExperimentalWorkflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Hydrolysis Start Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Vilsmeier_Reagent Prepare Vilsmeier Reagent (POCl3 + DMF at 0-5 °C) Formylation Slow addition of pyrrole to Vilsmeier reagent at 0-5 °C Start->Formylation Vilsmeier_Reagent->Formylation Workup1 Quench with ice-water, neutralize, and extract Formylation->Workup1 Intermediate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Workup1->Intermediate Hydrolysis_Reaction Reflux with KOH in MeOH/H2O for ~3h Intermediate->Hydrolysis_Reaction Acidification Cool and acidify to pH 3 with dilute HCl Hydrolysis_Reaction->Acidification Precipitation Precipitate forms Acidification->Precipitation Isolation Filter, wash with water, and dry under vacuum Precipitation->Isolation Final_Product This compound Isolation->Final_Product

Caption: Recommended workflow for the synthesis.

References

troubleshooting low conversion in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion or other issues with the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide: Low Conversion

Low conversion in a Paal-Knorr pyrrole synthesis can be attributed to several factors, from suboptimal reaction conditions to the nature of the starting materials. This guide provides a systematic approach to identifying and resolving these issues.

Question: My Paal-Knorr reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?

Answer:

Low conversion is a common challenge in the Paal-Knorr synthesis. The following steps provide a logical workflow to diagnose and address the issue.

Logical Troubleshooting Workflow

Troubleshooting_Paal_Knorr start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents impure_reagents Impure starting materials or incorrect stoichiometry? check_reagents->impure_reagents optimize_conditions 2. Optimize Reaction Conditions suboptimal_conditions Suboptimal temperature, time, or solvent? optimize_conditions->suboptimal_conditions catalyst_issue 3. Evaluate Catalyst Choice & Concentration inappropriate_catalyst Inappropriate catalyst or concentration? catalyst_issue->inappropriate_catalyst side_reactions 4. Investigate Side Reactions furan_formation Furan byproduct detected? side_reactions->furan_formation success Improved Conversion impure_reagents->optimize_conditions No purify Purify reagents and verify stoichiometry impure_reagents->purify Yes suboptimal_conditions->catalyst_issue No adjust_conditions Adjust temperature, time, or solvent suboptimal_conditions->adjust_conditions Yes inappropriate_catalyst->side_reactions No change_catalyst Screen different catalysts or adjust concentration inappropriate_catalyst->change_catalyst Yes furan_formation->success No adjust_ph Increase pH (>3) and/or use excess amine furan_formation->adjust_ph Yes purify->optimize_conditions adjust_conditions->catalyst_issue change_catalyst->side_reactions adjust_ph->success Experimental_Workflow start Start reagents Combine 1,4-dicarbonyl, amine, and catalyst start->reagents reaction Stir at appropriate temperature reagents->reaction monitor Monitor by TLC reaction->monitor workup Workup: Dilute, wash, and dry monitor->workup Reaction complete purification Purification: Column chromatography or crystallization workup->purification product Characterize final product purification->product end End product->end

minimizing impurity formation in Sunitinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Sunitinib intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurity formation during the synthesis of key Sunitinib intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides practical, question-and-answer formatted solutions to specific issues that may arise during the synthesis of Sunitinib intermediates.

Intermediate 1: 5-Fluoro-isatin (5-Fluoro-1H-indole-2,3-dione)

The Sandmeyer synthesis is a common route for the preparation of 5-fluoro-isatin. However, impurities can arise from the harsh reaction conditions.

Q1: My 5-fluoro-isatin synthesis results in a significant amount of a dark, viscous byproduct ("tar"). How can I prevent this?

A1: "Tar" formation is a common issue in isatin synthesis due to the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions.

Potential Causes:

  • Incomplete dissolution of the aniline starting material.

  • Localized overheating during the reaction.

  • Decomposition of the isonitrosoacetanilide intermediate.

Recommended Solutions:

  • Ensure Complete Dissolution: Confirm that the 4-fluoroaniline is fully dissolved before proceeding with the reaction.

  • Temperature Control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Gradual heating and efficient stirring can prevent localized overheating.

  • Reaction Quenching: Once the reaction is complete, quench it by carefully adding it to ice to rapidly decrease the temperature and minimize byproduct formation.

Q2: I am observing a significant impurity with a mass corresponding to isatin oxime in my final 5-fluoro-isatin product. How can I minimize its formation?

A2: The formation of isatin oxime is a known byproduct in the Sandmeyer isatin synthesis, arising from the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]

Potential Cause:

  • Incomplete hydrolysis of the oxime intermediate during the workup.

Recommended Solutions:

  • Use of a "Decoy Agent": During the quenching or extraction phase of the reaction, add a carbonyl compound, such as an aldehyde or ketone. This "decoy agent" can react with any remaining hydroxylamine, preventing the formation of the isatin oxime byproduct.[1]

  • Acidic Workup: Ensure the workup is sufficiently acidic to promote the hydrolysis of the oxime back to the desired ketone.

Q3: My product is contaminated with sulfonation byproducts. What are the likely causes and how can I avoid this?

A3: Sulfonation of the aromatic ring can occur as a side reaction when using concentrated sulfuric acid at elevated temperatures.

Potential Causes:

  • Excessively high reaction temperatures.

  • Prolonged reaction times.

Recommended Solutions:

  • Temperature and Time Optimization: Carefully control the reaction temperature and time. Use the lowest possible temperature and shortest time that allows for complete conversion to the desired product.

  • Alternative Acid Catalysts: Consider exploring other acid catalysts that are less prone to causing sulfonation.

Intermediate 2: N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

A key intermediate in the Sunitinib synthesis, the formation of this pyrrole derivative can be accompanied by process-related impurities, notably a desethyl variant.

Q1: My analysis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide shows a persistent impurity with a mass corresponding to the N-desethyl analog. How can I remove this impurity?

A1: The N-desethyl impurity, N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a known process-related impurity that is challenging to remove due to its similar physicochemical properties to the desired product.[2]

Recommended Purification Protocols:

Method 1: Crystallization A multi-step crystallization process has been shown to be effective in reducing the desethyl impurity.[2]

StepSolvent SystemProcedureImpurity Reduction
Crystallization 1 Ethanol/Water (15:85 v/v)Dissolve the crude product in the hot solvent mixture, cool to room temperature, filter the precipitate, and wash with the cold solvent mixture.Reduces desethyl impurity from ~0.3% to ~0.15%
Crystallization 2 Ethanol/Water (15:85 v/v)Repeat the crystallization process on the product from the first crystallization.Reduces desethyl impurity to <0.07%

Method 2: Extraction and Adsorption Chromatography This method involves a liquid-liquid extraction followed by adsorption of the impurity onto silica gel.[2]

  • Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with water to remove polar impurities.

  • Adsorption: Add silica gel to the organic layer and stir. The desethyl impurity, being a secondary amine, adsorbs onto the silica gel.

  • Filtration and Evaporation: Filter off the silica gel and evaporate the solvent to obtain the purified product with a significantly reduced desethyl impurity content.[2]

Q2: The Vilsmeier-Haack formylation of my pyrrole precursor is giving a low yield and a mixture of regioisomers. How can I optimize this step?

A2: The Vilsmeier-Haack reaction is sensitive to both steric and electronic effects, which can influence the regioselectivity of formylation on the pyrrole ring.

Potential Causes for Low Yield and Poor Selectivity:

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen or at adjacent positions can hinder the approach of the Vilsmeier reagent.

  • Electronic Effects: The electronic nature of substituents on the pyrrole ring can direct the formylation to different positions.

  • Reaction Conditions: Temperature and the choice of formylating agent can impact the outcome of the reaction.

Recommended Solutions:

  • Choice of Formylating Agent: While DMF/POCl₃ is common, sterically more demanding formamides can sometimes improve the regioselectivity towards the less hindered position.

  • Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product and improve selectivity.

  • Slow Addition: Add the Vilsmeier reagent slowly to the solution of the pyrrole precursor to maintain better control over the reaction.

Experimental Protocols

Protocol 1: Purification of N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide by Crystallization[2]

Objective: To reduce the content of the N-desethyl impurity to below 0.07%.

Materials:

  • Crude N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (containing ~0.3% N-desethyl impurity)

  • Ethanol

  • Deionized Water

Procedure:

First Crystallization:

  • Suspend 100 g of the crude intermediate in a mixture of 138 mL of ethanol and 805 mL of water (a ratio of approximately 15:85 v/v).[2]

  • Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature with continuous stirring. The product will precipitate.

  • After cooling, filter the crystalline product and wash the filter cake twice with 60 mL portions of a cold ethanol/water mixture (15:85 v/v).

  • Dry the product under vacuum. The expected yield is approximately 70-75 g, with the N-desethyl impurity reduced to about 0.15%.

Second Crystallization:

  • Repeat the crystallization procedure described above using the product obtained from the first crystallization.

  • After the second crystallization, the N-desethyl impurity level is expected to be below 0.07%, with a yield of approximately 50% from the initial crude material.[2]

Protocol 2: General Troubleshooting for Sandmeyer Synthesis of 5-Fluoro-isatin

Objective: To minimize the formation of isatin oxime and tarry byproducts.

Materials:

  • 4-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • A carbonyl "decoy agent" (e.g., acetone or acetaldehyde)

  • Ice

Procedure:

  • Formation of Isonitrosoacetanilide:

    • Ensure all starting materials are of high purity.

    • Carefully control the temperature during the initial condensation reaction to prevent premature decomposition.

  • Cyclization:

    • Add the isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled, low temperature.

    • Heat the reaction mixture gradually and monitor the reaction progress by a suitable method (e.g., TLC). Avoid excessive heating.

  • Workup and Impurity Minimization:

    • Once the reaction is complete, pour the reaction mixture onto crushed ice to rapidly cool it.

    • During the workup or extraction phase, add a "decoy agent" like acetone to the aqueous layer. Stir for a period to allow it to react with any residual hydroxylamine.[1]

    • Proceed with the standard extraction and purification procedures.

Frequently Asked Questions (FAQs)

Q: What are the most common classes of impurities encountered in Sunitinib synthesis? A: Impurities in Sunitinib can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions that occur during the synthesis.[3] The N-desethyl impurity is a prime example.

  • Degradation Products: Sunitinib can degrade under certain conditions, leading to impurities such as oxidation products.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

Q: How are impurities in Sunitinib and its intermediates typically identified and quantified? A: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for impurity profiling of Sunitinib and its intermediates. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) are also used for the identification and characterization of impurities.[4]

Q: Are there any specific safety precautions I should take when working with the reagents for Sunitinib intermediate synthesis? A: Yes. Many of the reagents used are hazardous. For example, phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water. Concentrated sulfuric acid is also highly corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and be familiar with the safety data sheets (SDS) for all chemicals before use.

Visualizations

experimental_workflow cluster_synthesis Crude Intermediate Synthesis cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting & Optimization start Starting Materials reaction Chemical Reaction start->reaction crude_product Crude Intermediate reaction->crude_product hplc HPLC/LC-MS Analysis crude_product->hplc impurity_id Impurity Identification & Quantification hplc->impurity_id impurity_detected Impurity > Limit? impurity_id->impurity_detected final_product Purified Intermediate adjust_conditions Adjust Reaction Conditions (Temp, Time, Reagents) impurity_detected->adjust_conditions Yes purification Implement Purification Protocol (Crystallization, Chromatography) impurity_detected->purification Yes, if adjustment is insufficient impurity_detected->final_product No adjust_conditions->reaction purification->hplc

Caption: Workflow for impurity analysis and troubleshooting in intermediate synthesis.

troubleshooting_logic cluster_pyrrole Pyrrole Intermediate Impurity cluster_isatin Isatin Intermediate Impurity cluster_solutions Recommended Actions start Impurity Detected in Intermediate desethyl N-Desethyl Impurity start->desethyl Type? other_pyrrole Other Process-Related Impurities start->other_pyrrole Type? oxime Isatin Oxime start->oxime Type? tar Tarry Byproducts start->tar Type? sulfonation Sulfonation Products start->sulfonation Type? crystallization Recrystallization (Ethanol/Water) desethyl->crystallization chromatography Silica Gel Adsorption desethyl->chromatography temp_control Optimize Temperature & Time other_pyrrole->temp_control decoy Use 'Decoy Agent' oxime->decoy tar->temp_control dissolution Ensure Complete Dissolution tar->dissolution sulfonation->temp_control

Caption: Troubleshooting logic for common impurity formation.

References

impact of reaction temperature on the formylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of reaction temperature on this crucial transformation.

Troubleshooting Guide

This section provides practical solutions in a question-and-answer format to address specific issues you may encounter during the formylation of pyrroles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrrole ring can decrease its reactivity. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrrole may be sensitive to harsh work-up conditions.[1]1. Reagent & Glassware Preparation: Ensure all glassware is flame-dried or oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphoryl chloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] 2. Enhancing Reactivity: For less reactive pyrroles, consider using a larger excess of the Vilsmeier reagent or gradually increasing the reaction temperature.[1] 3. Optimizing Reaction Conditions: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1] 4. Careful Work-up: Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the pyrrole ring.[1][2] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]1. Strict Temperature Control: Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate.[2] Use an ice-salt bath for precise temperature management. 2. High-Purity Materials: Use purified, high-purity starting materials and anhydrous solvents.[1]
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation if multiple positions on the pyrrole ring are activated. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1]1. Stoichiometry Control: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to the formation of side products.[1] 2. Temperature and Time Management: Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily.
Runaway Reaction Poor temperature control during reagent formation or the reaction itself: The exothermic nature of the reaction was not adequately managed.[3]1. Immediate Cooling: If a runaway reaction begins, immediate and efficient cooling is crucial. 2. Procedural Adjustments for Future Experiments: Ensure slow, dropwise addition of reagents with vigorous stirring and an efficient cooling bath. For larger-scale reactions, consider a continuous flow setup for superior heat management.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Vilsmeier-Haack formylation of pyrroles?

A1: The Vilsmeier-Haack reaction is conducted over a broad temperature range, which is highly dependent on the reactivity of the pyrrole substrate. The formation of the Vilsmeier reagent itself is typically performed at low temperatures, between 0°C and 10°C, to ensure its stability. The subsequent reaction with the pyrrole can be carried out at temperatures ranging from room temperature up to 80-100°C, and in some cases, as high as 120°C.[3][4]

Q2: How does temperature influence the regioselectivity of pyrrole formylation?

A2: For unsubstituted pyrrole, formylation typically occurs at the C2 position due to the higher electron density. In substituted pyrroles, both electronic and steric factors guide the position of formylation. While the inherent properties of the substituents are the primary drivers of regioselectivity, temperature can have an effect. At higher temperatures, there is an increased possibility of overcoming the activation energy for formylation at a less sterically or electronically favored position, which may lead to a mixture of isomers.

Q3: Can the Duff reaction be used for the formylation of pyrroles?

A3: The Duff reaction is a formylation method typically used for electron-rich aromatic compounds like phenols.[5] While theoretically possible for highly activated pyrroles, the Vilsmeier-Haack reaction is generally the more common and efficient method for the formylation of pyrroles. The Duff reaction often requires harsh acidic conditions which can lead to the decomposition of the pyrrole ring.[6]

Q4: What are the signs of Vilsmeier reagent decomposition?

A4: The Vilsmeier reagent is sensitive to moisture and heat. Decomposition can be indicated by a change in color of the reagent solution, often to a darker shade, and a decrease in the expected reactivity, leading to low product yield. To avoid this, it is crucial to use anhydrous conditions and maintain low temperatures during its preparation and use.

Q5: How can I monitor the progress of my pyrrole formylation reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting pyrrole spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.

Quantitative Data on Temperature Effects

The following table summarizes the effect of temperature on the formylation of various heterocyclic compounds, providing a reference for optimizing the formylation of pyrroles.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)ObservationsReference
2-Methylpyrimidine-4,6-diolPOCl₃/DMF79-81561-[3]
IndolePOCl₃/DMF80-GoodOptimal temperature for good yield of 3-formylindole.[3]
1,3-disubstituted-5-chloro-1H-pyrazolesPOCl₃/DMF1202GoodReaction initiated at 0°C then heated.[7]
Substituted HydrazonesPOCl₃/DMFRoom Temp.8Good to Excellent-[8]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃/DMF756ExcellentDirect formylation on nitrogen at 50-55°C, cyclization and formylation at 75°C.[8][8]
3-acetyl-5-aryl-4-hydroxy-2-methyl-1H-pyrrolesPOCl₃/DMF552 (then overnight at RT)AverageInitial stirring in cold for 1 hour.[7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrrole

Materials:

  • Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the pyrrole (1.0 equivalent) in an anhydrous solvent in a separate flask.

    • Cool the substrate solution to 0°C.

    • Slowly add the pre-formed Vilsmeier reagent to the substrate solution via a cannula or dropping funnel, maintaining the temperature at 0°C.

    • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the pyrrole. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Sigma Complex (Intermediate) Vilsmeier_Reagent->Intermediate Pyrrole Pyrrole (Nucleophile) Pyrrole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H⁺ Product Formylpyrrole Iminium_Salt->Product + H₂O - H⁺, - HN(CH₃)₂ Hydrolysis Hydrolysis (H₂O) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Vilsmeier Reagent Formation (0-10°C) Addition Slow Addition of Vilsmeier Reagent to Pyrrole Reagent_Prep->Addition Substrate_Prep Pyrrole Solution Preparation (0°C) Substrate_Prep->Addition Stirring Reaction Stirring (Controlled Temperature) Addition->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quenching Quenching on Ice Monitoring->Quenching Reaction Complete Neutralization Neutralization (aq. NaHCO₃) Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification

References

Technical Support Center: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The synthesis primarily involves the Vilsmeier-Haack formylation of an ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor, followed by hydrolysis. A critical parameter influencing the success of the formylation step is the choice of solvent. This guide will focus on addressing solvent-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the Vilsmeier-Haack formylation of the pyrrole precursor?

A1: In the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) serves as both a reagent and the solvent.[1] Using an excess of DMF is a standard and widely documented approach for formylating a variety of aromatic and heteroaromatic substrates, including pyrrole derivatives.[1]

Q2: Can other solvents be used for this reaction?

A2: Yes, other solvents can be employed. Chlorinated solvents such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) have been used.[2] Aromatic hydrocarbons like benzene, toluene, and o-dichlorobenzene, as well as ethers like dioxane and tetrahydrofuran, are also potential options.[2] The choice of an inert solvent is crucial when you want to precisely control the stoichiometry of the Vilsmeier reagent (the complex of DMF and POCl₃).

Q3: How does solvent polarity affect the reaction?

A3: According to kinetic studies on the Vilsmeier-Haack reaction with heterocyclic compounds, the rate of substitution is only minimally affected by the polarity of the solvent.[2] Therefore, other factors such as reactant solubility, reaction temperature, and ease of work-up are generally more critical considerations when selecting a solvent.

Q4: Are there any safety concerns with the solvents used in this synthesis?

A4: Yes. Dichloromethane and chloroform are classified as hazardous and require handling in a well-ventilated fume hood with appropriate personal protective equipment. Aromatic solvents like benzene are known carcinogens and should be handled with extreme caution. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Suggestions
Low or No Yield of Formylated Product Poor solubility of the starting pyrrole derivative: The precursor may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.- If using an inert solvent like dichloromethane, ensure the starting material is fully dissolved before adding the Vilsmeier reagent. Gentle warming may be necessary, but the solution should be cooled before the reagent addition.- Consider switching to a solvent with better solubilizing properties for the pyrrole starting material.
Reaction with the solvent: Some solvents may not be entirely inert under the reaction conditions.- Ensure the solvent is anhydrous, as water will quench the Vilsmeier reagent.- Stick to commonly used and validated solvents like DMF or dichloromethane.
Formation of Multiple Products (Impurity Profile) Side reactions due to high reaction temperature: The formylation of pyrroles can be exothermic. The solvent's boiling point can influence the maximum reaction temperature.- When using a low-boiling solvent like dichloromethane, the reaction is typically run at or below room temperature, which can help control exotherms and reduce side product formation.- If using a high-boiling solvent like DMF or toluene, careful temperature control with an ice bath during the addition of reagents is crucial.
Difficult Product Isolation/Work-up High solubility of the product in the reaction solvent: If the product is highly soluble in the solvent used (e.g., DMF), it can be challenging to precipitate or extract efficiently.- During work-up, quenching the reaction mixture with ice water is a common procedure. If the product remains in the aqueous DMF layer, extensive extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.- Using a solvent like dichloromethane, which is immiscible with water, can simplify the extraction process after quenching.
Emulsion formation during extraction: This can be a problem when using certain solvent systems.- Adding brine (saturated NaCl solution) during the work-up can help to break emulsions and improve phase separation.

Solvent Effects on Vilsmeier-Haack Formylation: A Qualitative Comparison

Solvent Typical Role Advantages Considerations
N,N-Dimethylformamide (DMF) Reagent & Solvent- Readily available and commonly used.- Can help to solubilize the Vilsmeier reagent.- High boiling point can make removal difficult.- Product may be highly soluble, potentially complicating isolation.
Dichloromethane (CH₂Cl₂) / Chloroform (CHCl₃) Inert Solvent- Lower boiling points for easier removal.- Immiscible with water, simplifying aqueous work-up.- Can allow for better temperature control.- Potential for incomplete dissolution of starting materials.- Halogenated solvents are environmentally and health hazardous.
Toluene / o-Dichlorobenzene Inert Solvent- Higher boiling points may be suitable for less reactive substrates requiring heating.- Can be more difficult to remove than lower-boiling solvents.- May present challenges with reactant solubility.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation using Excess DMF as Solvent

This protocol is a general representation of the Vilsmeier-Haack formylation where DMF serves as both the reagent and the solvent.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used in excess). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium carbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 2: Hydrolysis of the Ethyl Ester

This procedure outlines the subsequent hydrolysis of the formylated ester to yield the final carboxylic acid product.[3][4]

  • Reaction Setup: Dissolve the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.[3][4]

  • Add a solution of potassium hydroxide (KOH) in water.[3][4]

  • Hydrolysis: Heat the mixture to reflux and maintain for approximately 3 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 3 with a dilute solution of hydrochloric acid (HCl).[4]

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]

Visualizations

G cluster_formylation Vilsmeier-Haack Formylation cluster_hydrolysis Hydrolysis start Start: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ in Solvent) reaction Formylation Reaction start->reaction reagent_prep->reaction workup_formylation Aqueous Work-up & Extraction reaction->workup_formylation intermediate Intermediate: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate workup_formylation->intermediate hydrolysis_step Base Hydrolysis (e.g., KOH) intermediate->hydrolysis_step acidification Acidification (e.g., HCl) hydrolysis_step->acidification isolation Filtration & Drying acidification->isolation product Final Product: This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_properties Solvent Properties cluster_effects Potential Reaction Effects solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity boiling_point Boiling Point solvent_choice->boiling_point solubility Reactant/Product Solubility solvent_choice->solubility rate Reaction Rate (Minor Effect) polarity->rate Minimal Impact temp_control Temperature Control boiling_point->temp_control workup Work-up & Isolation Efficiency solubility->workup side_reactions Side Reactions temp_control->side_reactions

Caption: Logical relationships of solvent properties and their effects on the Vilsmeier-Haack reaction.

References

Vilsmeier-Haack Reaction Work-Up: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the Vilsmeier-Haack reaction to minimize impurities and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Vilsmeier-Haack reaction?

A1: The standard work-up involves quenching the reaction mixture, hydrolyzing the intermediate iminium salt, neutralizing the excess acid, and extracting the product. The most common procedure is as follows:

  • Quenching: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice or an ice-water mixture with vigorous stirring. This step is highly exothermic and must be performed carefully to control the temperature.

  • Hydrolysis: The acidic aqueous mixture is stirred, sometimes for an extended period (e.g., overnight), to ensure complete hydrolysis of the iminium salt intermediate to the desired aldehyde or ketone.

  • Neutralization: The acidic solution is carefully neutralized to a pH of approximately 7-8. This is typically done by the slow addition of a base such as sodium bicarbonate, sodium hydroxide, or sodium acetate.[1] Temperature control during neutralization is crucial to prevent the formation of byproducts.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: The solvent is removed under reduced pressure, and the crude product is then purified, typically by column chromatography or recrystallization.[1]

Q2: What are the primary safety concerns during the work-up?

A2: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The Vilsmeier reagent itself is moisture-sensitive. The work-up, especially the quenching step, is highly exothermic and should be performed slowly and with efficient cooling to prevent splashing and uncontrolled boiling. Always perform the reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q3: How can I monitor the completion of the hydrolysis step?

A3: The progress of the hydrolysis of the iminium salt intermediate can be monitored by thin-layer chromatography (TLC). A small aliquot of the aqueous layer can be basified and extracted with an organic solvent. The organic extract is then spotted on a TLC plate and compared with the starting material and a reference standard of the product, if available. The disappearance of the intermediate and the appearance of the product spot indicate the completion of hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Localized Hotspots During Quenching/Neutralization: Rapid addition of the reaction mixture to ice or fast neutralization can cause localized heating. 3. Impurities in Starting Materials: Impurities in the substrate, DMF, or POCl₃ can act as catalysts for side reactions.1. Maintain strict temperature control throughout the reaction. 2. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Add the neutralizing base portion-wise while monitoring the temperature. 3. Use high-purity, anhydrous starting materials and solvents.
Low or No Product Yield 1. Incomplete Hydrolysis: The iminium salt intermediate has not been fully hydrolyzed to the final product. 2. Product is Water-Soluble: The desired product has significant solubility in the aqueous layer and is lost during extraction. 3. Product Decomposition: The product may be sensitive to the pH or temperature of the work-up conditions.1. Increase the stirring time of the acidic aqueous mixture after quenching. Monitor hydrolysis by TLC. 2. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase. Use a continuous liquid-liquid extractor for highly water-soluble products. 3. Use a milder base for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide). Perform the neutralization and extraction at a lower temperature.
Emulsion Formation During Extraction 1. Presence of Surfactant-like Byproducts: Tarry materials or other byproducts can act as emulsifying agents. 2. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If an emulsion persists, allow the mixture to stand for an extended period. Filtration through a pad of Celite or glass wool can sometimes break the emulsion.
Presence of Colored Impurities 1. Side Reactions: Overly harsh conditions (high temperature, strong base) can lead to the formation of colored byproducts, such as cyanine dyes. 2. Incomplete Quenching of Reagents: Residual reactive species may lead to colored products upon exposure to air or light.1. Maintain low temperatures during quenching and neutralization. 2. Ensure thorough mixing during the work-up to completely hydrolyze all reactive intermediates. 3. Purify the crude product using column chromatography, potentially with the addition of a small amount of deactivated silica or alumina if the product is sensitive.

Quantitative Data

Quantitative data directly comparing the effects of different work-up procedures on the yield and purity of Vilsmeier-Haack reactions is not extensively available in a single comparative study. However, individual optimized protocols provide insights into achieving high yields.

Substrate Reagents Molar Ratio (Substrate:POCl₃:DMF) Work-up Procedure Yield (%) Reference
N,N-dimethylanilinePOCl₃, DMF1 : 1 : 3.6Quenching on ice, neutralization with saturated sodium acetate solution.80-84[2]

Qualitative Comparison of Neutralizing Agents

Neutralizing Agent Advantages Disadvantages Best For
Sodium Bicarbonate (NaHCO₃) Mild base, less likely to cause product decomposition. Generates CO₂, which can help with mixing but requires careful venting.Can be slow to neutralize large amounts of acid. CO₂ evolution can cause foaming.Sensitive substrates that may degrade under strongly basic conditions.
Sodium Hydroxide (NaOH) Strong base, rapid neutralization. Inexpensive and readily available.Can cause localized heating and potential degradation of sensitive products. Can lead to the formation of colored byproducts if not controlled carefully.Robust substrates that are not base-sensitive.
Sodium Acetate (CH₃COONa) Mild base, provides a buffered system.May require large volumes for complete neutralization. The resulting acetate salts can sometimes complicate extraction.Situations where precise pH control is needed and the product is not sensitive to acetate.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Neutral Product
  • Reaction Quenching: Cool the reaction mixture to ambient temperature. In a separate beaker of appropriate size, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry.

  • Hydrolysis: Continue stirring the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Neutralization: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with continuous stirring. Monitor the pH with pH paper and continue adding base until the pH is between 7 and 8. Be cautious of foaming due to CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them once with water and then once with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Workup_Workflow cluster_reaction Reaction cluster_workup Work-up Procedure cluster_product Final Product ReactionMixture Vilsmeier-Haack Reaction Mixture Quenching 1. Quenching (Pour onto ice-water) ReactionMixture->Quenching Hydrolysis 2. Hydrolysis (Stir aqueous mixture) Quenching->Hydrolysis Neutralization 3. Neutralization (Add base to pH 7-8) Hydrolysis->Neutralization Extraction 4. Extraction (Organic solvent) Neutralization->Extraction WashingDrying 5. Washing & Drying (Brine, Na₂SO₄) Extraction->WashingDrying Purification 6. Purification (Chromatography/Recrystallization) WashingDrying->Purification PureProduct Pure Formylated Product Purification->PureProduct

Caption: General workflow for the Vilsmeier-Haack reaction work-up.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Start Work-up Issue? TarryResidue Tarry Residue Start->TarryResidue LowYield Low Yield Start->LowYield Emulsion Emulsion Start->Emulsion ColoredImpurities Colored Impurities Start->ColoredImpurities TempControl Improve Temperature Control TarryResidue->TempControl MildBase Use Milder Base LowYield->MildBase LongerHydrolysis Increase Hydrolysis Time LowYield->LongerHydrolysis SaturateAq Saturate Aqueous Layer LowYield->SaturateAq Brine Add Brine Emulsion->Brine GentleMix Gentle Mixing Emulsion->GentleMix ColoredImpurities->TempControl ColoredImpurities->MildBase Purify Chromatographic Purification ColoredImpurities->Purify

Caption: Troubleshooting logic for Vilsmeier-Haack work-up issues.

References

Validation & Comparative

alternative methods for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pivotal intermediate in the pharmaceutical industry, most notably serving as a key building block in the synthesis of Sunitinib.[1][2] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[2][] The efficiency, scalability, and safety of the synthesis of this intermediate are therefore of critical importance to drug development and manufacturing.

This guide provides a comparative analysis of the established industrial synthesis route and alternative chemical methods for producing this compound. We will delve into the experimental data, detailed protocols, and the relative advantages and disadvantages of each method to inform researchers and chemical development professionals.

Standard Synthetic Pathway: Vilsmeier-Haack Formylation

The most common and industrially adopted method for synthesizing the target compound involves a two-step sequence starting from ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate:

  • Vilsmeier-Haack Formylation: Electrophilic formylation at the C-5 position of the pyrrole ring.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid.

This pathway is favored for its high efficiency, use of readily available reagents, and mild reaction conditions.[4]

Alternative Formylation Methodologies

Several classical organic reactions for aromatic formylation present potential alternatives to the Vilsmeier-Haack reaction. While applicable to electron-rich heterocycles like pyrroles, they often come with significant drawbacks such as lower yields, harsh conditions, or the use of highly toxic reagents.

  • Reimer-Tiemann Reaction: This method employs chloroform and a strong base to generate dichlorocarbene as the electrophile.[5][6] While effective for some phenols, its application to pyrroles is often hampered by low yields and potential side reactions, including the formation of ring-expanded products like 3-chloropyridines.[7]

  • Gattermann Reaction: The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[8][9] The extreme toxicity of HCN is a major deterrent. The Adams modification, which generates HCN in situ from zinc cyanide, offers a safer alternative but still involves handling toxic cyanides.[8]

  • Duff Reaction: This reaction uses hexamethylenetetramine as the formyl source under acidic conditions. It is typically effective for highly activated substrates like phenols and may not be as efficient for substituted pyrroles.

Comparative Performance Data

The following table summarizes the key performance indicators for the different formylation methods discussed. The data is based on published results for the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate or structurally similar pyrrole substrates.

MethodKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF>95%[10]0°C to Room Temp.High yield, mild conditions, reliable, scalableUse of phosphorus oxychloride
Reimer-Tiemann CHCl₃, NaOH/KOHLow to Moderate (10-40%)Reflux, 60-80°CInexpensive reagentsLow yields, harsh basic conditions, potential for side reactions[7]
Gattermann HCN, HCl, AlCl₃ (or Zn(CN)₂)Variable0°C to Room Temp.Effective for some heterocyclesUse of highly toxic HCN/cyanides[8]
Duff Hexamethylenetetramine, AcidVariable, often lowHeat requiredAvoids highly toxic reagentsGenerally inefficient, limited substrate scope

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation & Saponification (Standard Method)

This two-step protocol details the high-yield synthesis of the target compound from its common precursor.

Step A: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate [11]

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF, 1.10 g, 0.015 mol) in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 2.30 g, 0.015 mol) dropwise to the cooled DMF while stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[12]

  • Prepare a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (2.51 g, 0.015 mol) in anhydrous dichloromethane (30 mL).

  • Add the pyrrole solution to the Vilsmeier reagent mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a 10% aqueous sodium carbonate solution (80 mL).

  • Heat the mixture to reflux for 30 minutes to hydrolyze the iminium intermediate.

  • Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step B: Synthesis of this compound [13]

  • Dissolve the ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from the previous step in a mixture of methanol and water.

  • Add a solution of potassium hydroxide (a strong base) to the mixture.

  • Heat the reaction mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the resulting solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product as a yellow-brown solid.

Protocol 2: Reimer-Tiemann Formylation (Alternative Method)

This protocol is representative of the Reimer-Tiemann reaction conditions, which are generally harsher and lower-yielding compared to the Vilsmeier-Haack method.

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate substrate in ethanol.[14]

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the resulting solution to 70–80°C in a water bath.

  • Add chloroform (trichloromethane) dropwise at a rate that maintains a gentle reflux. The reaction can be exothermic.[5]

  • Continue stirring for several hours after the chloroform addition is complete.

  • After the reaction, distill off the excess chloroform and ethanol.

  • Acidify the remaining aqueous solution with dilute acid to precipitate the product.

  • Filter, wash, and purify the crude product, which will likely be a mixture of the desired formylated product and other side products.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the standard and alternative synthetic routes.

Synthesis_Pathways cluster_start Precursor cluster_formylation Formylation Step (Alternatives) cluster_intermediate Intermediate cluster_final Final Product Precursor Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Precursor->Vilsmeier >95% Yield (Standard Route) Reimer Reimer-Tiemann (CHCl₃, NaOH) Precursor->Reimer Low Yield Gattermann Gattermann (HCN, HCl) Precursor->Gattermann Variable Yield (Toxicity Issues) Duff Duff Reaction (Hexamine, Acid) Precursor->Duff Variable Yield Intermediate Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Vilsmeier->Intermediate Reimer->Intermediate Gattermann->Intermediate Duff->Intermediate FinalProduct 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Intermediate->FinalProduct Hydrolysis (Saponification)

Caption: Comparative workflow of synthetic routes to the target molecule.

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate followed by ester hydrolysis remains the superior method. It offers outstanding yields, operational simplicity, and scalability, making it the preferred choice for industrial production.[10] Alternative methods like the Reimer-Tiemann, Gattermann, and Duff reactions, while chemically feasible, are largely academically interesting due to significant limitations in yield, safety, and substrate applicability. Researchers should consider these alternatives only when specific circumstances prevent the use of the Vilsmeier-Haack protocol.

References

A Comparative Guide to Formylating Agents for Pyrrole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrrole ring is a critical transformation in the synthesis of a wide array of pharmaceuticals and biologically active compounds. For researchers working with pyrrole-3-carboxylic acids and their esters, selecting the appropriate formylating agent is paramount to achieving desired yields and regioselectivity. This guide provides an objective comparison of common formylating agents, supported by available experimental data and detailed methodologies.

Introduction to Formylation of Pyrroles

Pyrroles are electron-rich aromatic heterocycles, making them susceptible to electrophilic substitution reactions such as formylation. However, the presence of a deactivating carboxyl group at the 3-position, as in pyrrole-3-carboxylic acids, influences the regiochemical outcome of the reaction. The primary positions for electrophilic attack on the pyrrole ring are typically the C2 and C5 positions, which are electronically activated by the nitrogen atom. The choice of formylating agent and reaction conditions can dictate the selectivity of this transformation.

This guide focuses on three classical and widely used formylation methods:

  • Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

  • Rieche Formylation: Employs dichloromethyl methyl ether (DCME) as the formylating agent, usually in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄).

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.

Comparison of Formylating Agents

The selection of a formylating agent for pyrrole-3-carboxylic acids or their esters depends on several factors, including desired regioselectivity, substrate tolerance, and reaction conditions. Below is a summary of the performance of the Vilsmeier-Haack and Rieche reactions. Direct comparative data for the Duff reaction on this specific substrate is limited in the reviewed literature.

Formylating Agent/ReactionReagentsTypical SolventsTemperatureReported YieldRegioselectivity
Vilsmeier-Haack POCl₃, DMFDichloromethane (DCM), DMF0 °C to refluxModerate to HighHighly dependent on N-substituent and steric factors. Can favor C2, C5 or provide mixtures.
Rieche Formylation Cl₂CHOMe, TiCl₄Dichloromethane (DCM)Room TemperatureGood to ExcellentCan offer different regioselectivity compared to Vilsmeier-Haack, often favoring the less sterically hindered position.
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, AcOH)Acetic Acid, Water80-120 °CGenerally moderatePrimarily ortho to activating groups; less commonly used for pyrroles.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Vilsmeier-Haack and Rieche formylation reactions.

Vilsmeier-Haack Formylation of Ethyl Pyrrole-3-carboxylate

This procedure is a general representation of the Vilsmeier-Haack reaction adapted for a pyrrole ester.

Reagents:

  • Ethyl pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.1 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl pyrrole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the formylated pyrrole-3-carboxylate.

Rieche Formylation of Methyl Pyrrole-3-carboxylate

This protocol outlines the general steps for a Rieche formylation.

Reagents:

  • Methyl pyrrole-3-carboxylate

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl pyrrole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add titanium tetrachloride (1.1 equivalents) to the solution.

  • Add dichloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired formylated product.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for comparing different formylating agents for a given pyrrole-3-carboxylic acid substrate.

formylation_workflow cluster_start Substrate Preparation cluster_reactions Formylation Reactions cluster_analysis Analysis and Comparison start Pyrrole-3-carboxylic acid or Ester Substrate vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier rieche Rieche (Cl2CHOMe, TiCl4) start->rieche duff Duff (HMTA, Acid) start->duff workup Reaction Workup & Purification vilsmeier->workup rieche->workup duff->workup analysis Product Characterization (NMR, MS) workup->analysis comparison Compare Yields, Regioselectivity, & Reaction Conditions analysis->comparison

Caption: Workflow for comparing formylating agents.

Signaling Pathways and Reaction Mechanisms

The mechanism of electrophilic aromatic substitution on the pyrrole ring is central to these formylation reactions. The Vilsmeier and Rieche reactions proceed through the in situ formation of a highly electrophilic iminium cation and a dichloromethyl cation, respectively. These electrophiles then attack the electron-rich pyrrole ring.

vilsmeier_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent + pocliii POCl3 pocliii->vilsmeier_reagent activates pyrrole Pyrrole-3-carboxylate intermediate Sigma Complex (Resonance Stabilized) pyrrole->intermediate + Vilsmeier Reagent iminium_salt Iminium Salt Adduct intermediate->iminium_salt Deprotonation hydrolysis H2O product Formylated Pyrrole iminium_salt->product + hydrolysis->product hydrolyzes

Caption: Vilsmeier-Haack reaction pathway.

Conclusion

The choice of formylating agent for pyrrole-3-carboxylic acids is a critical decision in the synthetic strategy. The Vilsmeier-Haack reaction is a versatile and commonly employed method, though its regioselectivity can be influenced by steric and electronic factors of the N-substituent. The Rieche formylation offers an alternative that may provide different regiochemical outcomes under milder temperature conditions. While the Duff reaction is a staple for phenolic compounds, its application to electron-deficient pyrroles like pyrrole-3-carboxylic acids is less documented and may be less efficient.

Researchers should consider the desired regiochemical outcome, the stability of their substrate to the reaction conditions, and the ease of reagent handling when selecting a formylation method. The provided protocols and workflows offer a starting point for the systematic evaluation of these powerful synthetic tools.

spectroscopic analysis (NMR, IR, Mass Spec) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its structural analogs. Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide utilizes data from two comparable pyrrole derivatives: 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid. This comparison offers valuable insights into the expected spectral characteristics of the target compound and serves as a practical reference for the spectroscopic analysis of this class of molecules.

Introduction to Spectroscopic Analysis of Pyrrole Derivatives

Pyrrole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. A thorough understanding of their structure and purity is paramount for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of these compounds. This guide focuses on the interpretation of spectroscopic data for substituted pyrrole carboxylic acids, which are common intermediates in the synthesis of pharmaceuticals.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Proton This compound (Predicted) 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Alternative A) Pyrrole-2-carboxylic acid (Alternative B)
NH~11-12Data not available11.72
COOH~12-13Data not available12.20
CHO~9.5-10.0N/AN/A
CH₃ (C2)~2.4Data not availableN/A
CH₃ (C4)~2.2Data not availableN/A
Pyrrole H (C3)N/AN/A6.75
Pyrrole H (C4)N/AN/A6.15
Pyrrole H (C5)N/AN/A6.97
COCH₃N/AData not availableN/A

Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups. Experimental data for Alternative A was not publicly available in detail. Data for Alternative B was obtained from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon This compound (Predicted) 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Alternative A) Pyrrole-2-carboxylic acid (Alternative B)
C=O (COOH)~165-170Data not availableData not available
C=O (CHO)~185-190N/AN/A
C2~135Data not availableData not available
C3~120Data not availableData not available
C4~130Data not availableData not available
C5~140Data not availableData not available
CH₃ (C2)~12Data not availableN/A
CH₃ (C4)~10Data not availableN/A
C=O (Acetyl)N/AData not availableN/A
CH₃ (Acetyl)N/AData not availableN/A

Note: Predicted values are based on structure-property relationships. Detailed experimental data for Alternative A was not publicly available.

Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

Functional Group This compound (Expected) 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Alternative A) Pyrrole-2-carboxylic acid (Alternative B)
N-H stretch3300-3400 (broad)Data not available~3300 (broad)
O-H stretch (COOH)2500-3300 (very broad)Data not available~2500-3300 (very broad)
C-H stretch (sp³)2850-3000Data not availableN/A
C=O stretch (CHO)~1680N/AN/A
C=O stretch (COOH)~1700Data not available~1670
C=C stretch1550-1650Data not available~1550

Note: Expected values are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data (m/z)

Parameter This compound 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Pyrrole-2-carboxylic acid
Molecular FormulaC₈H₉NO₃C₉H₁₁NO₃C₅H₅NO₂
Molecular Weight167.16 g/mol 181.19 g/mol 111.10 g/mol
[M]+167181111

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a 400 or 500 MHz spectrometer is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that bombards the sample with high-energy electrons, causing fragmentation and providing structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Organic Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Direct Insertion or GC/LC Introduction Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Process FID, Assign Peaks, Integrate Signals NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Identify Molecular Ion, Analyze Fragmentation MS->MS_Data Structure Structure Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

comparative reactivity of pyrrole and furan in formylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of five-membered aromatic heterocycles is a cornerstone of synthetic chemistry, providing essential aldehyde intermediates for the construction of complex molecular architectures, particularly in pharmaceutical development. This guide presents an objective comparison of the reactivity of pyrrole and furan in formylation reactions, supported by theoretical principles and experimental data.

Theoretical Framework: Unpacking Reactivity

Pyrrole and furan are both classified as electron-rich aromatic heterocycles, making them highly susceptible to electrophilic aromatic substitution (EAS). However, pyrrole consistently demonstrates substantially higher reactivity than furan.[1][2] The general order of reactivity for five-membered heterocycles in EAS is: pyrrole > furan > thiophene > benzene.[3][4]

This difference is rooted in the electronic properties of the heteroatoms, nitrogen and oxygen.

  • Electronegativity: Nitrogen is less electronegative than oxygen.[2] Consequently, the nitrogen atom in pyrrole is more capable of donating its lone pair of electrons into the π-system of the ring. This increased electron donation makes the carbon atoms in the pyrrole ring more electron-rich (more nucleophilic) and thus more reactive towards electrophiles.[1][4]

  • Intermediate Stability: During electrophilic attack, a positively charged intermediate, known as the sigma-complex or arenium ion, is formed. The stability of this intermediate is crucial in determining the reaction rate. The nitrogen atom in pyrrole can better accommodate and stabilize the positive charge in the transition state compared to the more electronegative oxygen atom in furan.[4] A more stable intermediate implies a lower activation energy for the reaction, leading to a faster reaction rate for pyrrole.[1]

The Vilsmeier-Haack Reaction: A Primary Formylation Tool

The Vilsmeier-Haack reaction is one of the most effective and widely used methods for the formylation of electron-rich heterocycles like pyrrole and furan.[1][5] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This reagent then attacks the heterocyclic ring, and subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde.[5]

Comparative Reactivity: Quantitative Data

FeaturePyrroleFuranReference(s)
Relative Reactivity Significantly more reactiveLess reactive[1][3][4]
Typical Reaction Conditions Can often be formylated at lower temperatures (e.g., 0 °C to room temp.)May require gentle heating to achieve comparable yields/reaction times[1][3]
Typical Yield (Vilsmeier-Haack) Good to excellent (e.g., 83%)Good, but can be lower than pyrrole under identical conditions[7]
Major Product Regioselectivity 2-formylpyrrole (attack at C2)2-formylfuran (attack at C2)[7][9]

Regioselectivity: For both pyrrole and furan, electrophilic attack, including formylation, occurs preferentially at the C2 (or α) position.[9] This is because the carbocation intermediate formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms (including the heteroatom) through three resonance structures. Attack at the C3 (or β) position results in a less stable intermediate with only two possible resonance structures.[9] In cases where both C2 positions are blocked by substituents, formylation will occur at an available C3 position.[10] For N-substituted pyrroles, steric hindrance from the substituent can also influence the ratio of C2 to C3 formylation.[11]

Experimental Protocols

Vilsmeier-Haack Formylation of Pyrrole

This protocol is a representative example for the synthesis of 2-formylpyrrole.

1. Reagent Preparation (Vilsmeier Reagent):

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.[1]

2. Reaction:

  • Prepare a solution of pyrrole in anhydrous DMF.

  • Add the pyrrole solution dropwise to the cooled Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours to drive the reaction to completion.[1]

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Carefully pour the cooled mixture onto a stirred mixture of crushed ice and aqueous sodium hydroxide or sodium carbonate solution to neutralize the acid and hydrolyze the intermediate.

  • The product, 2-formylpyrrole, can then be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Vilsmeier-Haack Formylation of Furan

The protocol for furan is analogous, though it may require slightly more forcing conditions to achieve high yields due to its lower reactivity.[12]

1. Reagent Preparation (Vilsmeier Reagent):

  • Follow the same procedure as for the formylation of pyrrole to prepare the Vilsmeier reagent from POCl₃ and DMF.

2. Reaction:

  • Add furan (neat or dissolved in a small amount of DMF) dropwise to the cooled Vilsmeier reagent.

  • After the addition, allow the mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring the reaction by TLC.

3. Work-up and Purification:

  • Follow the same work-up and purification procedure as described for pyrrole to isolate 2-formylfuran.[12]

Visualization of Reactivity Factors

The logical relationship between the electronic properties of the heteroatoms and the resulting reactivity in electrophilic substitution is illustrated below.

G cluster_pyrrole Pyrrole cluster_furan Furan p_en Lower Electronegativity of N p_stab Greater Stabilization of σ-Complex p_en->p_stab allows for p_ea Lower Activation Energy (Ea) p_stab->p_ea p_rate Higher Reaction Rate p_ea->p_rate leads to f_en Higher Electronegativity of O f_stab Lesser Stabilization of σ-Complex f_en->f_stab leads to f_ea Higher Activation Energy (Ea) f_stab->f_ea f_rate Lower Reaction Rate f_ea->f_rate leads to main_concept Reactivity in Electrophilic Formylation main_concept->p_en main_concept->f_en

References

A Comparative Guide to Purity Validation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] The purity of this compound is critical for the successful synthesis of complex drug candidates, including those for cancer therapy.[1] This document outlines a standard HPLC protocol and compares it with alternative analytical techniques, offering supporting data and methodologies to assist researchers in selecting the most appropriate validation method.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is a primary method for assessing the purity of non-volatile organic compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary and a mobile phase, with purity determined by the relative area of the main peak.[3] A reverse-phase HPLC method is generally suitable for this type of molecule.[3][4]

Experimental Protocol: HPLC

A robust HPLC method for the analysis of this compound can be adapted from methods used for similar pyrrole derivatives.[3][4]

  • Instrument : An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.[3]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : Start with 20% B, increasing to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30 °C.[3]

  • Detection : DAD at a wavelength of 220 nm.[3]

  • Injection Volume : 10 µL.[3]

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]

  • Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase (1 mg/mL) A->B C Filter Sample B->C D Inject Sample (10 µL) C->D Transfer to Vial E Separation on C18 Column (Gradient Elution) D->E F DAD Detection (220 nm) E->F G Integrate Peak Areas F->G Chromatogram H Calculate % Purity G->H I Generate Report H->I

Caption: Workflow for purity validation by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary information for purity assessment and structural confirmation.[3]

Alternative Method Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable compounds. Derivatization may be necessary for carboxylic acids to increase volatility.

    • Instrument : Agilent GC-MS system or equivalent.

    • Column : HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.[3]

    • Injector Temperature : 250 °C.[3]

    • Oven Program : Initial temperature of 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 minutes.[3]

    • MS Detector : Electron ionization (EI) at 70 eV.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

    • Instrument : Bruker Avance 400 MHz spectrometer or equivalent.[3]

    • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).

    • Analysis : ¹H and ¹³C NMR spectra are acquired for structural confirmation. Purity is determined by comparing the integral of a characteristic proton signal of the analyte to that of a known amount of an internal standard.

Comparative Data Summary

The following table presents hypothetical data to illustrate the comparison between HPLC and alternative methods for a sample of this compound.

Parameter HPLC GC-MS (after derivatization) Quantitative NMR (qNMR)
Principle of Separation/Detection Differential partitioningVolatility and mass-to-charge ratioNuclear spin properties
Primary Use Purity and impurity profilingPurity and identification of volatile impuritiesStructure elucidation and absolute quantification
Sample Throughput HighMediumLow
Example Purity Result (%) 98.5% (by area normalization)98.2% (by area normalization)98.8% (against internal standard)
Key Advantages High resolution, sensitive, widely applicableHigh sensitivity, definitive identification by massAbsolute quantification, structural information
Key Limitations Requires reference standards for impurity identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, more complex data analysis

Logical Relationship Diagram

Method_Selection cluster_methods Analytical Methods cluster_info Information Provided A Purity Validation of This compound B HPLC A->B C GC-MS A->C D NMR A->D E Quantitative Purity (Relative) B->E F Impurity Profile B->F C->E G Structural Confirmation D->G H Absolute Quantification D->H

Caption: Selection of analytical methods for purity validation.

Conclusion

For routine purity assessment of this compound, HPLC offers the most balanced approach in terms of resolution, sensitivity, and throughput. It is highly effective for identifying and quantifying impurities, making it the industry-standard method. While GC-MS can be valuable for identifying volatile impurities, it may require sample derivatization. NMR spectroscopy serves as an essential complementary technique, providing unequivocal structural confirmation and the ability for absolute quantification, which is critical for the certification of reference standards. A comprehensive validation strategy should leverage HPLC for routine quality control, supported by NMR for structural identity and orthogonal purity confirmation.

References

A Comparative Guide to the Synthetic Routes of Sunitinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sunitinib, an oral multi-kinase inhibitor, is a cornerstone in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. The efficiency and purity of its synthesis are of paramount importance for pharmaceutical production. This guide provides a detailed comparison of the primary synthetic routes to its key intermediates: 5-fluoro-2-indolinone and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Synthesis of 5-Fluoro-2-indolinone: The Indolinone Core

The 5-fluoro-2-indolinone moiety forms the core structure of Sunitinib. Two principal synthetic strategies have been established for its preparation.

Route 1.1: The Classical Approach from 4-Fluoroaniline

This well-established route commences with 4-fluoroaniline, which undergoes a reaction with chloral hydrate and hydroxylamine to produce an isonitrosoacetanilide intermediate. This intermediate is subsequently cyclized using a strong acid to form 5-fluoroisatin, which is then reduced to the target 5-fluoro-2-indolinone.

Route 1.2: A Modern Route from 2,4-Difluoronitrobenzene

A more recent approach utilizes 2,4-difluoronitrobenzene as the starting material. This route involves a nucleophilic aromatic substitution with a malonic ester, followed by a reductive cyclization to yield 5-fluoro-2-indolinone.[1] This method is often favored for its high yield and suitability for industrial-scale production.[1]

ParameterRoute 1.1: From 4-FluoroanilineRoute 1.2: From 2,4-Difluoronitrobenzene
Starting Material 4-Fluoroaniline2,4-Difluoronitrobenzene
Key Steps 1. Isonitrosoacetanilide formation2. Cyclization to 5-fluoroisatin3. Reduction1. Nucleophilic aromatic substitution with malonate2. Reductive cyclization
Overall Yield Approximately 66%[2]High yields are reported, making it efficient for large-scale synthesis.[1]
Purity High purity is achievable through recrystallization of the intermediates and final product.High purity is readily obtained.
Reaction Conditions This route requires the use of strong acids like concentrated sulfuric acid and potent reducing agents such as hydrazine hydrate.[2]The initial substitution is performed under milder conditions, followed by standard reduction techniques like the use of iron powder or catalytic hydrogenation.[1]
Scalability This is a well-established and scalable method.This route is considered advantageous for industrial production due to its high yield and the milder conditions of the initial steps.[1]
Advantages A classic and well-documented synthetic pathway.High overall yield and potentially milder initial reaction conditions.[1]
Disadvantages Involves the use of hazardous materials such as concentrated sulfuric acid and hydrazine.The starting material, 2,4-difluoronitrobenzene, may be more costly.
Experimental Protocols for 5-Fluoro-2-indolinone Synthesis

Protocol 1.1: Synthesis from 4-Fluoroaniline

  • Synthesis of 4-Fluoroisonitrosoacetanilide: 4-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium.

  • Synthesis of 5-Fluoroisatin: The obtained 4-fluoroisonitrosoacetanilide is cyclized by treatment with concentrated sulfuric acid.

  • Synthesis of 5-Fluoro-2-indolinone: 5-Fluoroisatin is subjected to a Wolff-Kishner-Huang Minlon reduction using hydrazine hydrate at an elevated temperature (e.g., 140°C). The final product is isolated by filtration following acidification of the reaction mixture.[2]

Protocol 1.2: Synthesis from 2,4-Difluoronitrobenzene

  • Synthesis of 4-fluoro-2-(dimethyl malonate)nitrobenzene: 2,4-Difluoronitrobenzene is treated with dimethyl malonate in the presence of a base, such as sodium methoxide.[1]

  • Synthesis of 5-Fluoro-2-indolinone: The resulting intermediate undergoes reductive cyclization with iron powder in a suitable solvent. Alternatively, catalytic hydrogenation using palladium on carbon can be employed for the reduction.[1]

Synthesis of the Pyrrole Side-Chain: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

The substituted pyrrole moiety is the second key intermediate in the Sunitinib synthesis. A prevalent and optimized route begins with ethyl acetoacetate.

Route 2.1: A Multi-step Synthesis from Ethyl Acetoacetate

This synthetic pathway involves the initial construction of a substituted pyrrole ring, followed by a series of functional group transformations to introduce the necessary formyl group and the carboxamide side chain. A notable improvement in this route is the incorporation of a solvent-free decarboxylation step, which enhances the environmental friendliness and efficiency of the process.[3]

ParameterRoute 2.1: From Ethyl Acetoacetate
Starting Material Ethyl acetoacetate
Key Steps 1. Pyrrole ring formation2. Hydrolysis and Decarboxylation3. Formylation4. Amidation
Overall Yield An optimized version of this process reports a high overall yield, with the synthesis of Sunitinib from acetyl ethyl acetate reaching 67.3%, highlighting the efficiency of the intermediate steps.[3]
Purity High purity of this intermediate is essential for the success of the final condensation step. Purification techniques such as crystallization are commonly employed.[4]
Reaction Conditions The improved synthesis features a solvent-free decarboxylation. The formylation is typically achieved via a Vilsmeier-Haack reaction. The final amidation step is conducted using a suitable coupling agent.[3]
Scalability The optimized process, particularly the solvent-free step, is well-suited for industrial-scale production.[3]
Advantages This route offers a high overall yield, utilizes readily available starting materials, and has an improved environmental profile due to the solvent-free decarboxylation step.[3]
Disadvantages This is a multi-step synthesis that requires careful optimization and control of each reaction.
Experimental Protocol for the Synthesis of the Pyrrole Side-Chain

Protocol 2.1: From Ethyl Acetoacetate

  • Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: This intermediate can be prepared using classical pyrrole synthesis methods, such as the Knorr pyrrole synthesis, starting from ethyl acetoacetate.

  • Hydrolysis and Solvent-Free Decarboxylation: The resulting diester is hydrolyzed to the corresponding diacid, which is subsequently decarboxylated under solvent-free conditions to produce ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[3]

  • Formylation: A formyl group is introduced at the 5-position of the pyrrole ring, typically using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

  • Amidation: The ester group is hydrolyzed to a carboxylic acid, which is then activated and reacted with N,N-diethylethylenediamine to yield the final N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

The Final Assembly of Sunitinib

The concluding stage of Sunitinib synthesis involves the coupling of the two primary intermediates. This can be achieved through two main strategies.

Route 3.1: Knoevenagel Condensation followed by Amidation

In this widely adopted route, 5-fluoro-2-indolinone undergoes a Knoevenagel condensation with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The resulting carboxylic acid intermediate is then amidated with N,N-diethylethylenediamine to furnish Sunitinib.

Route 3.2: Condensation of the Pre-formed Amide

This alternative and often preferred industrial route involves the direct condensation of 5-fluoro-2-indolinone with the pre-synthesized N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

ParameterRoute 3.1: Knoevenagel Condensation then AmidationRoute 3.2: Condensation of Pre-formed Amide
Intermediates 5-fluoro-2-indolinone, this compound, N,N-diethylethylenediamine5-fluoro-2-indolinone, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Key Steps 1. Knoevenagel condensation2. Amidation1. Knoevenagel condensation
Yield Improved methods report yields for the condensation step of around 78% or higher.[5]This is a highly efficient final step, with high yields reported in various patents and publications.[5][6]
Purity Sunitinib with a purity of over 99.7% can be obtained.[5]Sunitinib with a purity exceeding 99.75% is achievable.[5]
Reaction Conditions The condensation reaction is typically catalyzed by a base like pyrrolidine or piperidine. The subsequent amidation requires a coupling agent.The condensation is base-catalyzed, often using pyrrolidine, in a solvent such as methanol or ethanol.[5][6]
Scalability Both steps in this route are scalable for industrial production.This route is highly amenable to large-scale industrial synthesis due to its convergent nature.
Advantages The stepwise nature of this route allows for the isolation and purification of the intermediate carboxylic acid.This is a more convergent and efficient final step, reducing the number of operations in the final stage of the synthesis.
Disadvantages This route involves two separate chemical transformations in the final assembly.This approach requires the prior synthesis of the more complex pyrrole-amide intermediate.
Experimental Protocol for the Final Assembly of Sunitinib

Protocol 3.2: Condensation of the Pre-formed Amide

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole are dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of a base, typically pyrrolidine, is added to the reaction mixture.

  • The mixture is stirred, usually at room temperature or with gentle heating, until the reaction is complete.

  • The Sunitinib base precipitates from the solution and is collected by filtration. Further purification can be achieved by recrystallization or by converting the base into a pharmaceutically acceptable salt, such as the malate salt. This process can yield a final product with a purity of over 99.7%.[5][6]

Visualized Synthetic Pathways

Sunitinib_Synthesis_Overview cluster_indolinone Route 1: 5-Fluoro-2-indolinone Synthesis cluster_pyrrole Route 2: Pyrrole Amide Synthesis cluster_final Route 3: Final Assembly A1 4-Fluoroaniline B1 5-Fluoroisatin A1->B1 Chloral hydrate, NH2OH, H2SO4 C1 5-Fluoro-2-indolinone B1->C1 Hydrazine hydrate (Wolff-Kishner) G N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Sunitinib Sunitinib C1->Sunitinib A2 2,4-Difluoronitrobenzene B2 Dimethyl (5-fluoro-2-nitrophenyl)malonate A2->B2 Dimethyl malonate, NaOCH3 B2->C1 Fe / H+ or Pd/C, H2 (Reductive Cyclization) D Ethyl Acetoacetate E Substituted Pyrrole Ester D->E Knorr Synthesis F Pyrrole Carboxylic Acid E->F Hydrolysis, Decarboxylation F->G Formylation, Amidation G->Sunitinib

Caption: Overview of major synthetic pathways to Sunitinib intermediates.

Indolinone_Synthesis_Detail cluster_route1 Route 1.1: From 4-Fluoroaniline cluster_route2 Route 1.2: From 2,4-Difluoronitrobenzene A1 4-Fluoroaniline A2 4-Fluoroisonitrosoacetanilide A1->A2 Chloral hydrate, Hydroxylamine A3 5-Fluoroisatin A2->A3 Conc. H2SO4 (Cyclization) A4 5-Fluoro-2-indolinone A3->A4 Hydrazine Hydrate (Reduction) B1 2,4-Difluoronitrobenzene B2 Dimethyl (5-fluoro-2-nitrophenyl)malonate B1->B2 Dimethyl malonate, Base B2->A4 Fe, AcOH or Pd/C, H2 (Reductive Cyclization)

Caption: Detailed synthetic routes to 5-Fluoro-2-indolinone.

Final_Assembly cluster_route3_1 Route 3.1 cluster_route3_2 Route 3.2 I1 5-Fluoro-2-indolinone P1 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid Amine N,N-diethylethylenediamine P2 N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Sunitinib Sunitinib Intermediate (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl) -2,4-dimethyl-1H-pyrrole-3-carboxylic acid I1_r1->Intermediate P1_r1->Intermediate Knoevenagel Condensation Amine_r1->Sunitinib Intermediate->Sunitinib Amidation I1_r2->Sunitinib P2_r2->Sunitinib Knoevenagel Condensation

Caption: Comparison of the final assembly strategies for Sunitinib.

References

A Comparative Analysis of the Biological Activities of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives. This report provides a side-by-side analysis of their anticancer and antimicrobial properties, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.

This compound is a key heterocyclic compound primarily utilized as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Notably, it serves as a foundational building block for the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2] While the parent compound is principally a synthetic precursor, its derivatives have garnered significant attention for their diverse and potent biological activities, particularly as anticancer and antimicrobial agents. This guide offers an objective comparison of the biological performance of this compound and its derivatives, presenting key experimental findings to inform future research and drug development endeavors.

Comparative Biological Activity: A Quantitative Overview

The biological potential of derivatives of this compound has been explored through the synthesis and evaluation of various analogues, including Schiff bases and hydrazones. These modifications of the core pyrrole structure have yielded compounds with significant cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth.

Anticancer Activity

A study focused on novel chalcone-like derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid revealed promising antiproliferative properties. The lead compound, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (Compound 9g ), demonstrated potent anticancer activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 5.51 µg/mL and 5.15 µg/mL, respectively. Notably, its activity against the PC-3 cell line was superior to that of the established anticancer drug, Sunitinib (GI50: 6.50 µg/mL).[3][4]

The structure-activity relationship (SAR) analysis from this study indicated that the introduction of electron-withdrawing groups on the aryl ring and the replacement of the carboxylic acid with its bioisosteres, such as amides and esters, enhanced the anticancer activity.[3][4]

Table 1: Comparative Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineGI50 (µg/mL)Reference
Compound 9g MDA-MB-2315.51[3][4]
PC-35.15[3][4]
Sunitinib (Reference) PC-36.50[3][4]

GI50: The concentration of the compound that causes 50% growth inhibition.

Antimicrobial Activity

The same study also investigated the antibacterial potential of these derivatives. Compound 9g again emerged as the most potent agent, exhibiting significant activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with IC50 values of 1.44 µg/mL and 1.54 µg/mL, respectively.[3][4]

Further research into hydrazone derivatives of a similar pyrrole scaffold has also demonstrated significant antimicrobial activity. For instance, certain hydrazone derivatives showed potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 μg/mL.[5] Another study on hydrazone-bridged thiazole-pyrrole derivatives reported good activity against Staphylococcus aureus and Enterococcus faecalis.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainIC50 (µg/mL)Reference
Compound 9g Bacillus subtilis1.44[3][4]
Staphylococcus aureus1.54[3][4]

IC50: The concentration of the compound that inhibits 50% of bacterial growth.

While extensive data exists for its derivatives, there is a notable lack of publicly available information on the intrinsic biological activity of this compound itself. It is primarily characterized as a stable synthetic intermediate.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of these pyrrole derivatives.

Synthesis of 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic Acid Derivatives (General Procedure)[3][4]
  • Esterification: this compound is first converted to its corresponding ester.

  • Claisen-Schmidt Condensation: The resulting ester is then reacted with an appropriate acetophenone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) to yield the chalcone-like derivative.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)[3][4]
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[5]
  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrrole derivatives is attributed to their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Specifically, derivatives of pyrrole-3-carboxylic acid have been shown to target key receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[6][7]

Inhibition of these receptors disrupts downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR TK_Domain_EGFR Tyrosine Kinase Domain EGFR->TK_Domain_EGFR TK_Domain_VEGFR Tyrosine Kinase Domain VEGFR->TK_Domain_VEGFR Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->TK_Domain_EGFR Inhibition Pyrrole_Derivative->TK_Domain_VEGFR Inhibition Downstream_Signaling_EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TK_Domain_EGFR->Downstream_Signaling_EGFR Downstream_Signaling_VEGFR Downstream Signaling (e.g., PI3K-Akt) TK_Domain_VEGFR->Downstream_Signaling_VEGFR Proliferation Cell Proliferation & Survival Downstream_Signaling_EGFR->Proliferation Angiogenesis Angiogenesis Downstream_Signaling_VEGFR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling by pyrrole derivatives.

The experimental workflow for evaluating the anticancer activity of these compounds typically involves a multi-step process, from synthesis and characterization to in vitro and in vivo testing.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Further Studies Start Starting Material: This compound Synth Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) Start->Synth Char Structural Characterization (NMR, MS, etc.) Synth->Char Anti_Cancer Anticancer Activity Screening (e.g., SRB Assay) Char->Anti_Cancer Anti_Microbial Antimicrobial Activity Screening (e.g., Broth Microdilution) Char->Anti_Microbial SAR Structure-Activity Relationship (SAR) Analysis Anti_Cancer->SAR Anti_Microbial->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) SAR->Mechanism

Caption: Experimental workflow for evaluating pyrrole derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The modification of the parent pyrrole structure, particularly through the formation of chalcone-like derivatives, esters, and amides, has been shown to enhance biological activity. Further research focused on optimizing these structures and elucidating their precise mechanisms of action is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the quest for novel and more effective therapeutic agents.

References

Characterization of Impurities in the Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of key analytical techniques for the characterization of impurities in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including the oncology drug Sunitinib.

The synthesis of this compound, typically achieved through the hydrolysis of its ethyl ester precursor, can introduce various impurities.[1] These may include unreacted starting materials, by-products from side reactions, and degradation products. Robust analytical methodologies are essential for the identification, quantification, and control of these impurities to ensure the quality, safety, and efficacy of the final drug product.

This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive characterization of impurities in this specific synthesis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the nature of the impurities and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation.

TechniquePrinciplePrimary Application for this SynthesisAdvantagesLimitations
HPLC-UV Separation based on polarityQuantification of known and unknown non-volatile impurities and degradation products.High resolution for complex mixtures, excellent quantitative accuracy and precision, versatile for a wide range of compounds.[2]Requires reference standards for identification and quantification of specific impurities, may not be suitable for highly volatile compounds.
GC-MS Separation based on volatility and boiling point, with mass-based identificationAnalysis of residual solvents and volatile or semi-volatile impurities.[3]High sensitivity and selectivity for volatile compounds, provides structural information from mass spectra.[4][5]Not suitable for non-volatile or thermally labile compounds, may require derivatization for some analytes.[5]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldStructural elucidation of unknown impurities and confirmation of impurity structures.Provides detailed structural information for unambiguous identification, can be used for quantitative analysis (qNMR) without a reference standard for every analyte.Lower sensitivity compared to chromatographic techniques, can be complex to interpret for mixtures without prior separation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, which can be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from a validated protocol for a structurally similar pyrrole derivative and is suitable for the analysis of non-volatile impurities.[6][7]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.[6]

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is designed for the detection and quantification of residual solvents from the synthesis process.[8][3][9]

  • Instrumentation: Headspace GC system coupled to a Mass Spectrometer.

  • Column: A mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent, 60 m x 0.32 mm, 1.8 µm).[9]

  • Carrier Gas: Helium or Hydrogen.[9]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] The sample is then heated in a sealed headspace vial to allow volatile solvents to partition into the gas phase for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of isolated impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), ensuring the impurity is soluble.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra for initial structural assessment.

    • 2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations for detailed structural assembly.

  • Sample Preparation: Dissolve a purified sample of the impurity in the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Data Presentation and Visualization

Clear presentation of data is essential for comparison and interpretation.

Quantitative Comparison of Analytical Techniques
ParameterHPLC-UVGC-MS (for volatiles)NMR
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)High (mg/mL range)
Precision (%RSD) Excellent (<2%)Excellent (<5%)Good (can be <1% for qNMR)
Accuracy (% Recovery) Excellent (98-102%)Good (90-110%)Excellent (with proper internal standards)
Linearity (R²) Excellent (>0.999)Excellent (>0.99)Good
Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the synthesis and analysis workflow.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Start Ethyl 2,4-dimethyl-3-oxobutanoate + Ethyl 2-amino-2-cyanoacetate Intermediate Ethyl 5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylate Start->Intermediate Hantzsch Pyrrole Synthesis Impurity1 Unreacted Starting Materials Start->Impurity1 Formylation Vilsmeier-Haack Formylation Intermediate->Formylation Ester Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Formylation->Ester Hydrolysis Base Hydrolysis (e.g., KOH) Ester->Hydrolysis Impurity2 Incomplete Hydrolysis (Residual Ester) Ester->Impurity2 Product 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Hydrolysis->Product Impurity3 Side-Reaction By-products Hydrolysis->Impurity3 Impurity4 Degradation Products Product->Impurity4 Stress Conditions (Heat, Light, pH) Analytical_Workflow cluster_screening Initial Screening & Quantification cluster_identification Identification & Structural Elucidation Sample Synthesized Product (Crude or Purified) HPLC HPLC-UV Analysis Sample->HPLC Non-volatile impurities GCMS Headspace GC-MS (for Residual Solvents) Sample->GCMS Volatile impurities Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation Unknown peaks detected Report Comprehensive Impurity Profile HPLC->Report GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Structure confirmation LCMS LC-MS/MS Isolation->LCMS Molecular weight & fragmentation NMR->Report LCMS->Report

References

A Comparative Guide to the Stability of Salts of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the compound's physicochemical properties, bioavailability, and stability.[1] 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of several pharmaceuticals, including the anticancer drug sunitinib.[2][3][4] Understanding the stability of its various salt forms is paramount for ensuring drug product quality, efficacy, and shelf-life.

This guide provides a comparative assessment of the stability of different hypothetical salts of this compound, focusing on thermal stability, hygroscopicity, and photostability. The experimental data presented herein is illustrative, based on typical outcomes for salt forms of organic acids, to demonstrate the comparative analysis.

Comparative Stability Data

The stability of different salt forms of this compound was evaluated under various stress conditions. A summary of the key stability-indicating parameters is presented in the table below.

Salt FormMelting Point (°C)Decomposition Onset (°C)Weight Gain at 80% RH (%)Photostability (Degradation after ICH Q1B exposure)
Free Acid283[2][3]>286[2]1.2~1.5%
Sodium Salt>300~31010.5 (deliquescent)~1.8%
Potassium Salt>300~30512.1 (deliquescent)~2.0%
Calcium Salt>300~3204.5~1.2%
Hydrochloride~250 (with decomp.)~2502.8~3.5%
Maleate~180~1900.8~0.9%

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below.

Thermal Analysis (Melting Point and Decomposition)

Thermal stability was assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): Samples (3-5 mg) were accurately weighed and sealed in aluminum pans. The thermal analysis was performed using a calibrated DSC instrument. The samples were heated at a constant rate of 10 °C/min from 25 °C to 350 °C under a nitrogen purge. The onset and peak temperatures of thermal events were recorded.

  • Thermogravimetric Analysis (TGA): The thermal decomposition profile was determined using a TGA instrument. Samples (5-10 mg) were placed in an alumina crucible and heated from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The temperature at which significant weight loss occurred was recorded as the decomposition onset.[5][6][7]

Hygroscopicity Assessment

The tendency of the different salt forms to absorb moisture from the atmosphere was evaluated by Dynamic Vapor Sorption (DVS).

  • Dynamic Vapor Sorption (DVS): A known mass of each salt (approximately 10 mg) was placed in a DVS instrument. The samples were initially dried under a stream of dry nitrogen at 0% relative humidity (RH) until a stable weight was achieved. Subsequently, the RH was incrementally increased from 0% to 90% in 10% steps, and the change in mass was recorded at each step. The samples were then subjected to a desorption cycle. The percentage weight gain at a specified RH (e.g., 80%) is reported.[8][9][10][11]

Photostability Testing

Photostability testing was conducted in accordance with the ICH Harmonised Tripartite Guideline Q1B.[12][13]

  • Sample Preparation: Samples of the drug substance were placed in chemically inert, transparent containers.[12] A "dark control" sample, wrapped in aluminum foil to protect it from light, was stored under the same temperature and humidity conditions to separate the effects of light from thermal degradation.[14]

  • Exposure Conditions: The samples were exposed to a light source emitting a combination of visible and ultraviolet (UV) light. The overall illumination was not less than 1.2 million lux hours, and the integrated near-UV energy was not less than 200 watt-hours per square meter.[13]

  • Post-Exposure Analysis: After exposure, the samples were analyzed for any changes in physical appearance, and the extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow for Salt Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of different pharmaceutical salts.

G Workflow for Comparative Salt Stability Assessment cluster_0 Salt Synthesis & Characterization cluster_1 Stability Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Parent API (this compound) B Counterion Selection (e.g., Na+, K+, Ca2+, HCl, Maleic Acid) A->B C Salt Formation B->C D Characterization (e.g., XRD, NMR) C->D E Thermal Stability (DSC, TGA) D->E F Hygroscopicity (DVS) D->F G Photostability (ICH Q1B) D->G H Quantitative Data (Melting Point, % Weight Gain, % Degradation) E->H F->H G->H I Qualitative Data (Appearance, Color Change) G->I J Comparative Analysis H->J I->J K Selection of Optimal Salt Form J->K

References

Safety Operating Guide

Proper Disposal of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a compound that requires careful management due to its potential hazards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed[1][2].

Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact which can cause serious irritation[1][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.To avoid skin contact which can cause irritation[1][3][4].
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is recommended.To prevent inhalation which may cause respiratory tract irritation[2][3].

Engineering Controls: All handling of this chemical should occur in a designated chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure[4].

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative not to dispose of this chemical down the drain or in regular trash[3][4][5].

Experimental Protocol for Small Spills and Waste Collection:

  • Containment of Spills: In the event of a small spill, avoid generating dust.[3] Carefully sweep the solid material.

  • Inert Absorbent: Mix the spilled solid with a dry, inert absorbent material such as sand or vermiculite.[4]

  • Collection: Place the mixture into a clearly labeled, tightly sealed container for hazardous waste.[1][3][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[4][5]

The logical workflow for the disposal process is illustrated in the diagram below.

Disposal Workflow for this compound cluster_prep Preparation and Safety cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Collect Chemical Waste / Clean Up Spill with Inert Absorbent B->C Proceed with disposal D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store Container in a Designated, Ventilated Area D->E Store until pickup F Arrange for Pickup by a Licensed Waste Disposal Service E->F Schedule disposal G Document Waste Transfer F->G

Caption: Disposal Workflow Diagram

III. Chemical Hazard and Reactivity Data

Understanding the chemical properties and hazards is essential for safe handling and disposal.

PropertyValue/InformationSource
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance Solid[6]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[2]
Incompatible Materials Oxidizing agents.[4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides.[1][4]

This structured approach to the disposal of this compound ensures that all safety and regulatory requirements are met, fostering a secure and compliant laboratory environment. By adhering to these procedures, research professionals can minimize risks and contribute to the responsible management of chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.